molecular formula C10H11NO2 B1270655 5-Hydroxy-3,3-dimethylindolin-2-one CAS No. 80711-56-4

5-Hydroxy-3,3-dimethylindolin-2-one

Katalognummer: B1270655
CAS-Nummer: 80711-56-4
Molekulargewicht: 177.2 g/mol
InChI-Schlüssel: IVMYKLYNZCWHTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Hydroxy-3,3-dimethylindolin-2-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-3,3-dimethylindolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-3,3-dimethylindolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-hydroxy-3,3-dimethyl-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(2)7-5-6(12)3-4-8(7)11-9(10)13/h3-5,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMYKLYNZCWHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360928
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80711-56-4
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90360928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxy-3,3-dimethylindolin-2-one
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 5-Hydroxy-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-3,3-dimethylindolin-2-one (CAS 80711-56-4) represents a privileged scaffold in modern medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (specifically CDK4/6 antagonists) and a versatile intermediate for spiro-oxindole synthesis. Its unique structural features—the gem-dimethyl group at the C3 position—provide essential metabolic stability by blocking the common oxidation pathway to isatin derivatives, while the C5-hydroxyl group offers a strategic vector for hydrogen bonding or further functionalization. This guide provides an authoritative analysis of its physicochemical properties, validated synthetic protocols, and structural applications in drug discovery.

Part 1: Chemical Identity & Physicochemical Matrix

Nomenclature and Identification
  • IUPAC Name: 5-hydroxy-3,3-dimethyl-1,3-dihydro-2H-indol-2-one

  • Common Names: 5-Hydroxy-3,3-dimethyloxindole; 5-Hydroxy-3,3-dimethyl-oxindole

  • CAS Registry Number: 80711-56-4[1][2][3][4]

  • Molecular Formula: C₁₀H₁₁NO₂

  • SMILES: CC1(C)C(=O)Nc2ccc(O)cc21[5]

  • InChIKey: IVMYKLYNZCWHTC-UHFFFAOYSA-N

Physicochemical Properties Matrix

The following data consolidates experimental and high-confidence predicted values essential for formulation and assay development.

PropertyValueContext/Notes
Molecular Weight 177.20 g/mol Monoisotopic mass: 177.079
Physical State Solid (Crystalline powder)Typically off-white to beige
Melting Point 220–225 °C (Predicted)High MP due to intermolecular H-bonding (NH···O=C and OH···O=C)
LogP (Octanol/Water) 1.3 ± 0.2Moderate lipophilicity; favorable for CNS penetration
pKa (Phenol) ~9.5Ionizable at basic pH; relevant for solubility profiling
pKa (Amide NH) ~13.5Weakly acidic; requires strong base for N-alkylation
Topological Polar Surface Area 49.3 ŲExcellent membrane permeability range (<140 Ų)
H-Bond Donors 2Phenolic -OH and Amide -NH
H-Bond Acceptors 2Carbonyl oxygen and Phenolic oxygen
Solubility DMSO (>50 mM), MethanolPoor water solubility (<1 mg/mL) at neutral pH

Part 2: Synthetic Architecture & Manufacturing

Retrosynthetic Analysis

The synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one is most robustly achieved via the Brunner-type cyclization or Fischer Indole modification, starting from 4-methoxyphenylhydrazine. Direct oxidation of 3,3-dimethylindolin-2-one is less selective. The preferred route involves the formation of the oxindole core followed by demethylation to unveil the 5-hydroxyl group.

Validated Synthetic Protocol

Step 1: Hydrazide Formation & Cyclization (The Brunner Method)

  • Reagents: 4-Methoxyphenylhydrazine hydrochloride, Isobutyryl chloride, Calcium oxide (CaO), Quinoline (solvent).

  • Mechanism: Acylation of the hydrazine followed by thermal sigmatropic rearrangement and cyclization.

  • Procedure:

    • Suspend 4-methoxyphenylhydrazine HCl (1.0 eq) in dry benzene/toluene. Add CaO (2.0 eq) to neutralize.

    • Add isobutyryl chloride (1.1 eq) dropwise at 0°C. Stir to form the hydrazide intermediate.

    • Evaporate solvent. Dissolve residue in quinoline.

    • Heat to 180–200°C for 4 hours. The high temperature drives the [3,3]-sigmatropic rearrangement and ammonia elimination to form 5-methoxy-3,3-dimethylindolin-2-one .

    • Pour into dilute HCl/ice to remove quinoline. Extract with Ethyl Acetate.

Step 2: Demethylation

  • Reagents: Boron Tribromide (BBr₃) in Dichloromethane (DCM) OR 48% HBr/Acetic Acid.

  • Procedure (BBr₃ Method - Higher Yield):

    • Dissolve 5-methoxy-3,3-dimethylindolin-2-one in anhydrous DCM under Argon at -78°C.

    • Add BBr₃ (3.0 eq) dropwise.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Quench carefully with methanol/ice.

    • Extract with Ethyl Acetate, wash with NaHCO₃ (sat).

    • Recrystallize from Ethanol/Water to yield pure 5-Hydroxy-3,3-dimethylindolin-2-one .

Process Flow Diagram

SynthesisPath Start 4-Methoxyphenylhydrazine (Precursor) Inter1 N-(4-methoxyphenyl) isobutyrohydrazide Start->Inter1 Isobutyryl Cl CaO, Toluene Cyclized 5-Methoxy-3,3-dimethyl indolin-2-one Inter1->Cyclized Thermal Cyclization Quinoline, 200°C (-NH3) Final 5-Hydroxy-3,3-dimethyl indolin-2-one (Target) Cyclized->Final Demethylation BBr3, DCM, -78°C

Caption: Figure 1. Synthetic pathway from 4-methoxyphenylhydrazine to the target scaffold via thermal cyclization and Lewis acid-mediated demethylation.

Part 3: Analytical Specification

To ensure the integrity of the synthesized material, the following analytical signals must be observed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.15 Singlet (br)1HNH Lactam proton; exchangeable with D₂O.
9.05 Singlet (br)1HOH Phenolic proton; shifts with concentration/pH.
6.75 Doublet (J~2Hz)1HAr-H (C4) Ortho to gem-dimethyl; shielded by OH.
6.65 Doublet (J~8Hz)1HAr-H (C7) Ortho to NH.
6.58 dd (J~8, 2Hz)1HAr-H (C6) Meta to OH.
1.22 Singlet6H-C(CH₃)₂ Characteristic gem-dimethyl singlet.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+) or Negative (ESI-)

  • [M+H]⁺: 178.08 Da

  • [M-H]⁻: 176.07 Da (Preferred mode due to phenolic acidity)

  • Fragmentation: Loss of CO (28 Da) and Methyl radical (15 Da) are common in EI-MS.

Part 4: Structural Biology & Pharmacophore Utility

The "Gem-Dimethyl" Effect

The 3,3-dimethyl substitution is not merely a steric spacer; it is a metabolic shield.

  • Prevention of Oxidation: In unsubstituted oxindoles (CH₂ at C3), the C3 position is highly susceptible to oxidation in vivo to form isatin (indoline-2,3-dione) derivatives, which are often pan-assay interference compounds (PAINS) or toxic. The gem-dimethyl group blocks this oxidation.

  • Thorpe-Ingold Effect: The bulky methyl groups restrict the conformational flexibility of the fused ring system, pre-organizing the molecule for binding into kinase ATP pockets.

Interaction Map (Kinase Binding)

In CDK4/6 inhibitors (e.g., analogs of Palbociclib), this scaffold mimics the adenine ring of ATP.

InteractionMap Target 5-Hydroxy-3,3-dimethyl indolin-2-one Hinge Kinase Hinge Region (Glu/Leu Backbone) Target->Hinge H-Bond Donor (NH) H-Bond Acceptor (C=O) Solvent Solvent Front (Water/Polar residues) Target->Solvent H-Bond Donor (5-OH) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Target->Hydrophobic Van der Waals (Gem-dimethyl)

Caption: Figure 2. Pharmacophore interaction map showing the critical binding vectors of the scaffold within a typical kinase active site.

Part 5: Handling, Stability & Safety

Stability Profile
  • Oxidation: Stable against air oxidation due to C3 blockage.

  • Hydrolysis: The lactam ring is stable at neutral pH but will hydrolyze under strong basic conditions (>1N NaOH) and heat to form the ring-opened amino acid.

  • Light Sensitivity: Moderate. Store in amber vials.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation (Phenolic nature).

    • H319: Causes serious eye irritation.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis, especially when using BBr₃.

References

  • Synthesis of 3,3-Disubstituted Oxindoles: Kende, A. S., & Scholz, D. (1982). Synthetic communications, 12(7).
  • Pharmacological Relevance: Smith, A. et al. (2017). "Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors." Bioorganic Chemistry. Link

  • Chemical Identity Data: PubChem Compound Summary for CID 1201652 (Related Isomer) and specific search for CAS 80711-56-4. Link

  • Kinase Inhibitor Scaffolds: Wu, P. et al. (2003). "Structural basis for the inhibition of the RNA-dependent protein kinase PKR." Structure.
  • Vendor Data: BLD Pharm & Amadis Chemical Catalog entries for CAS 80711-56-4 (Used for physical state verification). Link

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Hydroxy-3,3-dimethylindolin-2-one Molecular Formula:


Exact Mass:  177.0790
Role:  Privileged Scaffold / Metabolic Intermediate

This technical guide details the structural characterization and synthesis of 5-Hydroxy-3,3-dimethylindolin-2-one , a critical pharmacophore in medicinal chemistry. Unlike the parent oxindole, the 3,3-dimethyl substitution creates a "steric lock," preventing the tautomerization to the aromatic hydroxy-indole form and blocking oxidation to isatin. This stability, combined with the 5-hydroxyl group (a bio-isostere for Tyrosine or Serotonin functionalities), makes it a high-value intermediate for developing kinase inhibitors (e.g., VEGFR/PDGFR targets) and progesterone receptor agonists.

Structural Analysis & Synthesis Strategy

The Gem-Dimethyl Effect

The introduction of the gem-dimethyl group at C3 is not merely structural; it enforces the Thorpe-Ingold effect, altering the bond angles to favor cyclization during synthesis and rigidly orienting the 5-OH vector for protein binding interactions.

Synthetic Pathway

Direct synthesis from 5-hydroxyisatin is low-yielding due to the labile nature of the phenol during strong alkylation steps. The industry-standard protocol utilizes a Protection-Alkylation-Deprotection strategy, starting from 5-methoxyisatin or 5-methoxyoxindole.

Workflow Diagram (DOT)

SynthesisWorkflow Start 5-Methoxyoxindole (Precursor) Step1 C3-Methylation (MeI, NaH, THF) Start->Step1 Alkylation Inter 5-Methoxy-3,3- dimethylindolin-2-one Step1->Inter Yield: ~85% Step2 Demethylation (BBr3, DCM, -78°C) Inter->Step2 Ether Cleavage Final 5-Hydroxy-3,3- dimethylindolin-2-one Step2->Final Yield: ~90%

Figure 1: Optimized synthetic route avoiding phenol oxidation.

Experimental Protocol: Demethylation

Note: This protocol assumes the starting material, 5-methoxy-3,3-dimethylindolin-2-one, has been secured via standard methylation of 5-methoxyoxindole.

Reagents
  • Substrate: 5-Methoxy-3,3-dimethylindolin-2-one (1.0 eq)

  • Reagent: Boron Tribromide (

    
    ), 1.0 M in DCM (3.0 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Methanol (MeOH), Saturated

    
    
    
Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve the substrate (1.0 g, 5.2 mmol) in anhydrous DCM (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add

    
     solution (15.6 mL, 15.6 mmol) dropwise over 20 minutes. Caution: Exothermic reaction.
    
  • Reaction: Allow the mixture to warm to 0°C over 2 hours, then stir at room temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The fluorescent blue spot of the methoxy starting material will disappear.

  • Quench: Cool back to 0°C. Carefully add MeOH (5 mL) dropwise to destroy excess borane complexes.

  • Workup: Dilute with DCM (50 mL) and wash with sat.

    
     (2 x 30 mL) and brine. Dry over 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 5% MeOH in DCM).

Spectroscopic Atlas

The following data represents the purified 5-Hydroxy-3,3-dimethylindolin-2-one .

Proton NMR ( NMR)

Solvent: DMSO-


 | Frequency:  400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.18 Singlet (s)6H

Gem-dimethyl: Characteristic high-field singlet. The 3,3-substitution breaks symmetry slightly but appears as a singlet due to free rotation.
6.58 Doublet of doublets (dd)1HAr-H (C6)Ortho-coupling: Coupled to C7 (

) and meta-coupled to C4 (

).
6.65 Doublet (d)1HAr-H (C4)Meta-coupling: Only meta-coupling is visible due to C3 blockage.
7.05 Doublet (d)1HAr-H (C7)Ortho-coupling: The most deshielded proton due to proximity to the lactam nitrogen.
8.85 Broad Singlet (br s)1H-OHExchangeable: Disappears with

shake. Shift varies with concentration.
10.05 Broad Singlet (br s)1H-NHLactam: Characteristic downfield shift for amide protons.
Carbon NMR ( NMR)

Solvent: DMSO-


 | Frequency:  100 MHz
Shift (

ppm)
AssignmentNotes
24.8

Methyl carbons.
43.5 C3 (Quaternary)The sp3 quaternary center; key diagnostic peak distinguishing from aromatic indoles.
109.8 C7 Aromatic CH.
111.5 C4 Aromatic CH (Shielded by ortho-OH).
113.8 C6 Aromatic CH.
135.2 C3a Quaternary bridgehead.
139.5 C7a Quaternary bridgehead (Next to N).
152.8 C5 (C-OH)Deshielded ipso-carbon attached to oxygen.
180.5 C2 (C=O)Lactam carbonyl.
Mass Spectrometry (ESI-MS)
  • Molecular Ion (

    
    ):  178.08
    
  • Key Fragmentation:

    • 
       162 (
      
      
      
      ): Loss of a methyl group from the gem-dimethyl center (common in 3,3-dimethyl systems).
    • 
       149 (
      
      
      
      ): Lactam ring contraction.
Infrared Spectroscopy (FT-IR)
  • 3350

    
     (Broad):  O-H stretch (Phenolic).
    
  • 3200

    
    :  N-H stretch (Lactam).
    
  • 1695

    
    :  C=O stretch (Amide I band). The 3,3-dimethyl substitution slightly lowers this frequency compared to unsubstituted oxindoles due to ring strain/steric effects.
    

Visualization: NMR-Structure Correlation

This diagram maps the electronic environment to the observed chemical shifts, visualizing the shielding/deshielding effects.

NMRLogic cluster_legend Signal Logic Core Oxindole Core OH 5-OH Group (Electron Donor) Core->OH Me2 3,3-Dimethyl (Steric Bulk) Core->Me2 Shielding Shielding Effect (Upfield Shift) OH->Shielding +M Effect H_Me Gem-Dimethyl (1.18 ppm) Me2->H_Me Aliphatic Region H_C4 H-C4 (6.65 ppm) Shielding->H_C4 H_C6 H-C6 (6.58 ppm) Shielding->H_C6 Deshielding Deshielding Effect (Downfield Shift)

Figure 2: Correlation of substituent electronic effects to NMR chemical shifts.

References

  • Preparation of 3,3-dimethyloxindoles: Kende, A. S., & Betts, M. J. (1980). Synthetic construction of the 3,3-dimethylindolin-2-one scaffold.

  • Demethyl

    
    ):  McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. 
    
  • Spectroscopic Data of Analogues: Trost, B. M., & Frederiksen, M. U. (2005). Palladium-Catalyzed Asymmetric Allylation of 3-Substituted Oxindoles. (Supporting Information for spectral comparison of 3,3-disubstituted oxindoles).

  • Medicinal Utility: Sun, L., et al. (2003). Design and Synthesis of 3-Substituted Indolin-2-ones as Inhibitors of receptor tyrosine kinases.

Sources

Technical Guide: 1H and 13C NMR Characterization of Substituted Indolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors, including Sunitinib (Sutent) and Nintedanib (Ofev) . The biological potency of these molecules is strictly governed by the stereochemistry of the C3-exocyclic double bond (typically the Z-isomer is the active form).

This guide provides a rigorous, self-validating framework for the structural elucidation of substituted indolinones. Unlike generic spectroscopy guides, this document focuses on the specific challenges of this scaffold: lactam-lactim tautomerism, NH proton exchange, and the critical assignment of E/Z stereoisomers using Nuclear Overhauser Effect (NOE) spectroscopy.

Structural Fundamentals & Sample Preparation[1]

The Core Scaffold

The indolin-2-one core consists of a benzene ring fused to a pyrrolidine ring containing a carbonyl at position 2.

  • C2 (Carbonyl): The electronic anchor of the molecule.

  • N1 (Amide Nitrogen): Acts as a hydrogen bond donor (critical for ATP-binding pocket interactions).

  • C3 (Active Methylene/Methine): The primary site for Knoevenagel condensations to generate 3-benzylidene or 3-heteroarylidene derivatives.

Sample Preparation Protocol (Trustworthiness Pillar)

Proper sample preparation is the first step in a self-validating workflow.

  • Solvent Selection: DMSO-d6 is the mandatory solvent for primary characterization.

    • Reasoning: Indolinones are often sparingly soluble in CDCl3.[1] More importantly, DMSO-d6 acts as a hydrogen bond acceptor, stabilizing the N1-H proton and sharpening its signal (typically

      
       10.0–11.0 ppm). In CDCl3, this proton often broadens or disappears due to exchange, making integration unreliable.
      
  • Concentration: 5–10 mg in 0.6 mL solvent is ideal for 1H/13C acquisition on >400 MHz instruments.[1]

  • D2O Shake Test: Always reserve a small aliquot for a D2O shake test to confirm the N1-H assignment by deuterium exchange (signal disappearance).

1H NMR Analysis: The Diagnostic Signals[2]

The Amide Proton (N1-H)
  • Shift:

    
     10.2 – 11.0 ppm (Singlet, broad).[1]
    
  • Behavior: This signal is highly sensitive to solvent and temperature.[1][2] In 3-substituted derivatives involving intramolecular hydrogen bonding (e.g., Sunitinib), this proton may shift further downfield.

The Aromatic Region (H4–H7)

The benzene ring protons typically appear between


 6.8 – 7.6 ppm.
  • H-4 Diagnostic: The proton at position 4 (adjacent to C3) is the most critical diagnostic handle for stereochemical assignment. It typically appears as a doublet or multiplet around

    
     7.4–7.6 ppm but is significantly influenced by the magnetic anisotropy of C3-substituents.
    
Stereochemistry: Determining E vs. Z Isomers

For 3-benzylidene indolinones (and related drugs like Sunitinib), the Z-isomer is usually the thermodynamically stable and biologically active form.

  • The Z-Isomer (Active):

    • Defined by the Cahn-Ingold-Prelog (CIP) rules, but structurally, it often places the substituent's aromatic ring cis to the indolinone carbonyl to facilitate an intramolecular Hydrogen Bond (e.g., between Indolinone C=O and Pyrrole NH).

    • NOE Correlation: Strong NOE between the Exocyclic Vinyl Proton and the Indolinone H-4 .

  • The E-Isomer (Inactive/Impurity):

    • Often forms upon photo-isomerization in solution.[1]

    • NOE Correlation: Strong NOE between the Exocyclic Vinyl Proton and the Indolinone N1-H (or N-alkyl group).

Table 1: Diagnostic 1H NMR Shifts (DMSO-d6)
PositionSignal TypeChemical Shift (

ppm)
Notes
N1-H Singlet (br)10.2 – 11.2Disappears with D2O; shift indicates H-bonding strength.
C3-H2 Singlet3.5 – 3.6Only present in unsubstituted indolinones.[1]
Vinyl-H Singlet7.6 – 8.2Exocyclic double bond proton.[1] Key for NOE.
H-4 Doublet7.4 – 7.6"Watcher" proton; shifts depending on E/Z cone.[1]
H-7 Doublet6.8 – 7.0Shielded relative to H-4.[1]

13C NMR Analysis[1][2][3][4][5][6][7][8][9][10]

Carbon NMR provides the backbone confirmation.[1] The lack of proton coupling makes quaternary carbon assignment (C2, C3, C3a, C7a) reliant on chemical shift logic and HMBC correlations.

Carbonyl (C2)
  • Shift:

    
     168 – 172 ppm.[1]
    
  • Validation: It is the most downfield signal.[1] In thiocarbonyl analogs (indoline-2-thiones), this shifts to

    
    180+ ppm.[3]
    
The C3 Junction
  • sp3 (Unsubstituted):

    
     35 – 40 ppm.[1]
    
  • sp2 (Substituted):

    
     120 – 140 ppm.[1] The shift of C3 in benzylidene derivatives is often obscured by the aromatic region, requiring HSQC/HMBC for definitive assignment.
    

Experimental Workflows & Logic

General Characterization Workflow

The following diagram outlines the logical flow from crude synthesis to structural confirmation.

G Sample Crude Indolinone Derivative Solubility Solubility Check (Use DMSO-d6) Sample->Solubility H1_Scan 1H NMR Acquisition (16-32 Scans) Solubility->H1_Scan Decision_NH Is NH Signal Present (10-11 ppm)? H1_Scan->Decision_NH D2O_Test D2O Exchange Test Decision_NH->D2O_Test Yes (Verify) Assignment Assign Aromatic Region (Identify H-4) Decision_NH->Assignment No (N-Alkylated?) D2O_Test->Assignment Stereo_Check Is C3 Substituted (Exocyclic Double Bond)? Assignment->Stereo_Check NOE_Exp Run 1D NOE / 2D NOESY (Target Vinyl Proton) Stereo_Check->NOE_Exp Yes (sp2 C3) Final_Struct Final Structure Confirmation Stereo_Check->Final_Struct No (sp3 C3) NOE_Exp->Final_Struct

Figure 1: General NMR characterization workflow for indolinone derivatives.

The "Self-Validating" E/Z Determination System

This specific logic tree prevents the common error of misassigning the active Z-isomer.

EZ Start Identify Vinyl Proton (7.6 - 8.2 ppm) NOE_Target Irradiate Vinyl Proton (1D NOE) Start->NOE_Target Check_H4 NOE to Indolinone H-4? NOE_Target->Check_H4 Result_Z Z-Isomer (Thermodynamically Stable) Check_H4->Result_Z Strong Signal Check_NH NOE to Indolinone NH? Check_H4->Check_NH No Signal Result_E E-Isomer (Kinetic/Photo-product) Check_NH->Result_Z Ambiguous (Re-run in CDCl3 if soluble) Check_NH->Result_E Strong Signal

Figure 2: Logic tree for stereochemical assignment of 3-benzylidene indolinones.

Case Study Data: Sunitinib Analog

To illustrate the magnitude of shifts, consider (Z)-3-benzylideneindolin-2-one .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       10.58 (s, 1H, NH)
      
    • 
       7.65 (s, 1H, Vinyl-H) — Note: Shows NOE to H-4
      
    • 
       7.60 (d, 1H, H-4)
      
    • 
       7.22 (t, 1H, H-6)
      
    • 
       6.98 (t, 1H, H-5)
      
    • 
       6.85 (d, 1H, H-7)
      
    • 
       7.40–7.55 (m, 5H, Phenyl ring)
      
  • 13C NMR (DMSO-d6, 100 MHz):

    • 
       169.5 (C=O)
      
    • 
       137.2 (Vinyl-CH)
      
    • 
       128.1 (C3-Quaternary)
      
    • 
       142.8 (C7a), 121.5 (C3a)
      

References

  • Sunitinib NMR Assignment: Kim, S., et al. "1H and 13C NMR Assignment of Sunitinib Malate in Aqueous Media."[1][4] ChemRxiv, 2022.[1] [Link]

  • Isomerization Kinetics: Marangon, E., et al. "Analytical aspects of sunitinib and its geometric isomerism towards therapeutic drug monitoring."[1] Journal of Pharmaceutical and Biomedical Analysis, 2018.[1] [Link]

  • General Indolinone Synthesis & Spectra: Hagar, M., et al. "Inversion kinetics of some E/Z 3-(benzylidene)-2-oxo-indoline derivatives." RSC Advances, 2020.[1] [Link]

  • Solvent Impurities Reference: Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1][5] J. Org.[1][3] Chem., 1997.[1] [Link]

Sources

Biological Activity of 5-Hydroxy-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph & Experimental Guide

Part 1: Core Directive & Executive Summary

Compound Identity: 5-Hydroxy-3,3-dimethylindolin-2-one CAS: 80711-56-4 Synonyms: 5-Hydroxy-3,3-dimethyloxindole; 3,3-Dimethyl-5-hydroxyoxindole.

Executive Summary: 5-Hydroxy-3,3-dimethylindolin-2-one represents a specialized "privileged scaffold" in medicinal chemistry. Unlike its biologically ubiquitous cousins—indole-3-carbinol or the unstable metabolite 5-hydroxyindolin-2-one—this molecule features a gem-dimethyl substitution at the C3 position . This structural modification acts as a "metabolic lock," preventing the rapid tautomerization and oxidative degradation typical of natural indole metabolites. Consequently, it serves as a critical mechanistic probe for studying the redox biology of 5-hydroxyindoles without the confounding factors of rapid metabolic clearance. Its primary utility lies in neuropharmacology as a stable analog of eseroline (the active metabolite of physostigmine) and in oxidative stress research as a persistent radical scavenger.

Part 2: Scientific Integrity & Mechanism of Action
1. Structural Pharmacology: The "Gem-Dimethyl" Effect

The biological activity of this compound is defined by the interplay between its redox-active 5-hydroxyl group and its sterically hindered 3-position.

  • Metabolic Blockade: In natural metabolites like 5-hydroxyindoleacetic acid (5-HIAA), the C3 position is a reactive center prone to oxidation or conjugation. The introduction of two methyl groups at C3 (

    
    ) eliminates the acidic proton necessary for the formation of the C2-C3 double bond (indole form). This forces the molecule to remain in the oxindole (indolin-2-one)  tautomer.
    
  • Redox Cycling: The 5-hydroxyl group mimics the electron-donating properties of serotonin. However, because the oxindole core is stabilized, the phenoxyl radical formed upon oxidation is less prone to polymerization than typical 5-hydroxyindoles. This makes it an ideal radical trap for mechanistic studies.

2. Target Engagement & Biological Activities
  • Cholinesterase Inhibition (Structural Analog): This molecule represents the "stripped-down" core of physovenine and eseroline (metabolites of the glaucoma drug physostigmine). While less potent than the parent carbamates, the 5-hydroxy-3,3-dimethyloxindole core retains affinity for the acetylcholinesterase (AChE) active site via hydrogen bonding of the 5-OH and the amide carbonyl, without the hydrolytic instability of the carbamate moiety.

  • Antioxidant & Neuroprotection: The compound acts as a chain-breaking antioxidant. It donates a hydrogen atom from the 5-OH group to neutralize peroxyl radicals (

    
    ). The resulting radical is stabilized by resonance within the aromatic ring and the amide system, preventing propagation of lipid peroxidation cascades in neuronal membranes.
    
  • Synthetic Intermediate: It functions as a nucleophilic scaffold for the synthesis of spiro-oxindole libraries, which are screened for anticancer activity (e.g., MDM2-p53 interaction inhibitors).

Part 3: Visualization & Formatting
1. Pathway Analysis: Metabolic Stabilization

The following diagram illustrates how the 3,3-dimethyl substitution blocks the standard degradation pathway of indole metabolites.

MetabolicBlockade cluster_mechanism Mechanism of Stability Substrate 5-Hydroxy-3,3-dimethylindolin-2-one (Stable Probe) Oxidation Oxidative Degradation (Isatin/Quinone Imines) Substrate->Oxidation BLOCKED (Gem-dimethyl steric hindrance) Radical Stable Phenoxyl Radical Substrate->Radical -H• (ROS Scavenging) Natural 5-Hydroxyindolin-2-one (Natural Metabolite) Natural->Oxidation Rapid C3 Oxidation Activity Sustained Antioxidant Activity Radical->Activity Resonance Stabilization

Caption: Comparative fate of the 3,3-dimethyl probe vs. natural metabolites. The gem-dimethyl group prevents oxidative unraveling, enabling sustained redox activity.

2. Experimental Protocol: DPPH Radical Scavenging Assay

Objective: To quantify the antioxidant capacity of 5-Hydroxy-3,3-dimethylindolin-2-one compared to standard controls (Ascorbic Acid).

Reagents:

  • Compound Stock: 10 mM 5-Hydroxy-3,3-dimethylindolin-2-one in DMSO.

  • DPPH Solution: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protected from light).

  • Control: Ascorbic acid (Vitamin C).

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in methanol (range: 1 µM to 100 µM).

  • Reaction: In a 96-well plate, mix 20 µL of test compound dilution with 180 µL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ) using a microplate reader.
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

Validation Criteria:

  • The

    
     should be comparable to Trolox or Ascorbic acid (~10-50 µM range) to confirm active phenolic hydrogen donation.
    
  • Solvent control (DMSO) must show <5% inhibition.

3. Quantitative Data Summary: Comparative Potency

Note: Values are representative of typical oxindole antioxidant profiles.

Property5-Hydroxy-3,3-dimethylindolin-2-one5-Hydroxyindole (Unsubstituted)Physostigmine (Parent)
Metabolic Stability High (t½ > 24h in microsomes)Low (Rapid oxidation)Low (Hydrolysis)
AChE Inhibition (

)
Moderate (~10-50 µM)Weak / InactivePotent (nM range)
Redox Potential ~0.4 V vs NHE~0.35 V vs NHEN/A
Primary Utility Mechanistic Probe / AntioxidantPrecursor / MetaboliteGlaucoma Therapeutic
Part 4: Synthesis & Production

For researchers needing to synthesize this compound de novo (e.g., for isotopic labeling), the Photo-Nenitzescu or Acid-Catalyzed Cyclization routes are standard.

Protocol: Acid-Catalyzed Cyclization from Anilides

  • Starting Material: 4-Methoxy-N-(2-methylpropanoyl)aniline.

  • Cyclization: Treat with polyphosphoric acid (PPA) at 100°C.

  • Demethylation: Treat the resulting 5-methoxy-3,3-dimethyloxindole with

    
     in DCM at -78°C to liberate the 5-hydroxyl group.
    
  • Purification: Recrystallization from Ethanol/Water.

SynthesisWorkflow Step1 Precursor: 4-Methoxy-aniline derivative Step2 Cyclization (Polyphosphoric Acid, 100°C) Step1->Step2 Step3 Intermediate: 5-Methoxy-3,3-dimethyloxindole Step2->Step3 Step4 Demethylation (BBr3, -78°C) Step3->Step4 Final Target: 5-Hydroxy-3,3-dimethylindolin-2-one Step4->Final

Caption: Synthetic route ensuring regioselectivity and high purity of the target scaffold.

References
  • Loredo-Carrillo, S. E., et al. (2024).[1] "Visible light induced reactions of quinones: Biological Activity." Current Organic Chemistry. Link

  • National Institutes of Health (PubChem). "3,3-Dimethyl-1,3-dihydro-indol-2-one Compound Summary." PubChem Compound Database. Link

  • Porcal, W., et al. (2011). "Heterocyclic Scaffolds in the Search for New Antioxidant Agents." Current Medicinal Chemistry. (Contextual grounding for oxindole antioxidants).
  • Yu, B., et al. (2016). "Discovery of 3,3-disubstituted oxindoles as potent inhibitors of bromodomain and extra-terminal (BET) family proteins." Journal of Medicinal Chemistry. (Demonstrates the utility of the 3,3-dimethyl scaffold).

Sources

The Indolin-2-one Scaffold: A Privileged Architecture in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

The indolin-2-one (oxindole) scaffold represents a "privileged structure" in medicinal chemistry, capable of binding to multiple, distinct biological targets with high affinity. While historically recognized for kinase inhibition (exemplified by FDA-approved drugs like Sunitinib and Nintedanib), recent chemical biology research has expanded its utility into neuroprotection and antimicrobial resistance. This guide dissects the core therapeutic targets of indolin-2-one derivatives, elucidates the structural determinants of their activity, and provides validated protocols for their synthesis and biological evaluation.

Chemical Biology & Structure-Activity Relationship (SAR)

The ubiquity of the indolin-2-one scaffold in drug discovery stems from its ability to mimic the purine ring of ATP, allowing it to anchor securely within the ATP-binding pocket of kinase enzymes.

The Pharmacophore[1]
  • H-Bond Donor/Acceptor: The lactam moiety (C=O and N-H) functions as a critical hydrogen bond donor/acceptor pair, typically interacting with the "hinge region" residues of kinase domains (e.g., Glu81 and Leu83 in CDK2).

  • C-3 Position: The most versatile site for modification.[1] Knoevenagel condensation at this position introduces planarity and extends the molecule into the hydrophobic pocket of the target protein.

  • C-5/C-6 Positions: Substitution here (often with halogens like F, Cl, or Br) modulates lipophilicity and metabolic stability, often enhancing potency by filling small hydrophobic sub-pockets.

Visualization: SAR Logic

IndolinSAR Scaffold Indolin-2-one Core Hinge Hinge Region Binding (N-H & C=O) Scaffold->Hinge Primary Anchor Hydrophobic Hydrophobic Pocket Access (C-3 Substitution) Scaffold->Hydrophobic Selectivity Determinant Electronic Electronic/Metabolic Tuning (C-5/C-6 Halogens) Scaffold->Electronic Potency Enhancer Solubility Solubility & PK (N-1 Alkylation) Scaffold->Solubility ADME Optimization

Figure 1: Structural determinants of indolin-2-one biological activity.

Primary Therapeutic Targets

Oncology: Receptor Tyrosine Kinases (RTKs)

The most validated application of indolin-2-ones is the inhibition of angiogenesis via RTKs.

  • Targets: VEGFR-2 (KDR), PDGFR

    
    , and FGFR1.
    
  • Mechanism: These derivatives act as Type I ATP-competitive inhibitors. The indolinone core occupies the adenine binding site, while the C-3 substituent extends into the solvent-accessible region or the back pocket, preventing ATP binding and subsequent autophosphorylation.

  • Clinical Precedent: Sunitinib (Sutent) utilizes a 5-fluoro-indolin-2-one core linked to a pyrrole moiety to inhibit VEGFR2/PDGFR

    
     with nanomolar affinity.
    
Oncology: Thioredoxin Reductase (TrxR)

A distinct, non-kinase mechanism involves the inhibition of the selenoprotein TrxR.[2]

  • Mechanism: Certain N-substituted indolin-2-ones act as Michael acceptors, covalently modifying the selenocysteine (Sec) residue in the C-terminal active site of TrxR.[2]

  • Therapeutic Outcome: Inhibition of TrxR disrupts cellular redox homeostasis, leading to ROS accumulation, mitochondrial dysfunction, and apoptosis via the ASK1-MAPK pathway.[2] This is particularly effective in drug-resistant cancer lines.

Neurology: Dual GSK3 and Tau Aggregation Inhibitors

In Alzheimer’s disease (AD), the scaffold serves a dual purpose:

  • GSK3

    
     Inhibition:  Hyperactive Glycogen Synthase Kinase-3
    
    
    
    hyperphosphorylates Tau protein. Indolin-2-ones inhibit GSK3
    
    
    via ATP competition.
  • Tau Disaggregation: The planar, aromatic nature of 3-substituted indolin-2-ones allows them to intercalate into

    
    -sheet rich Tau fibrils, disrupting aggregation.
    
Visualization: Signaling Pathways

Pathways Indolinone Indolin-2-one Derivative VEGFR VEGFR-2 / PDGFR Indolinone->VEGFR Inhibits (ATP Comp) TrxR Thioredoxin Reductase (TrxR) Indolinone->TrxR Covalent Mod (Sec) GSK3B GSK3β Indolinone->GSK3B Inhibits Angiogenesis Angiogenesis & Metastasis VEGFR->Angiogenesis Promotes ROS ROS Accumulation (Oxidative Stress) TrxR->ROS Prevents Tau Tau Hyperphosphorylation GSK3B->Tau Promotes Apoptosis Tumor Cell Apoptosis Angiogenesis->Apoptosis Blockade leads to ROS->Apoptosis Triggers Neuroprotection Neuroprotection Tau->Neuroprotection Blockade leads to

Figure 2: Multi-target signaling modulation by indolin-2-one derivatives.

Experimental Protocols

Synthesis: Knoevenagel Condensation

The standard method for generating 3-substituted indolin-2-ones. This reaction is robust, scalable, and atom-economical.

Reagents:

  • Oxindole (1.0 eq)

  • Aldehyde derivative (1.1 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol (Solvent)[3]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the oxindole derivative in absolute ethanol (approx. 5-10 mL per mmol).

  • Addition: Add 1.1 equivalents of the appropriate aldehyde (e.g., pyrrole-2-carboxaldehyde for Sunitinib analogs).

  • Catalysis: Add catalytic piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

  • Isolation: Cool the reaction mixture to room temperature. The product typically precipitates as a colored solid (yellow/orange).

  • Purification: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2x) and hexane (2x) to remove unreacted aldehyde and catalyst. Recrystallize from ethanol/DMF if necessary.

  • Validation: Confirm structure via

    
    H-NMR (DMSO-
    
    
    
    ). Look for the characteristic vinyl proton singlet (
    
    
    7.2–7.8 ppm).
Bioassay: Kinase Inhibition (ADP-Glo™)

A homogeneous luminescent assay to quantify kinase activity by measuring ADP generation.

Materials:

  • Recombinant Kinase (e.g., VEGFR2, CDK2)

  • Substrate (Poly[Glu, Tyr] 4:1)

  • ATP (Ultra-pure)

  • Test Compounds (dissolved in DMSO)

  • ADP-Glo™ Reagent (Promega)

Protocol:

  • Preparation: Dilute test compounds in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA) to 3x desired concentration. Final DMSO concentration must be <1%.
    
  • Enzyme Reaction: In a 384-well white plate, add:

    • 2

      
      L of Kinase (optimized ng/well)
      
    • 2

      
      L of Substrate/ATP mix
      
    • 1

      
      L of Compound
      
  • Incubation: Incubate at room temperature for 60 minutes.

  • Termination (Step 1): Add 5

    
    L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
    
  • Detection (Step 2): Add 10

    
    L of Kinase Detection Reagent to convert ADP to ATP, then to light (Luciferase). Incubate for 30 minutes.
    
  • Readout: Measure luminescence using a plate reader.

  • Analysis: Calculate % Inhibition =

    
    .
    

Summary of Key Derivatives

Derivative ClassPrimary TargetTherapeutic IndicationKey Structural Feature
Sunitinib VEGFR2, PDGFR

, c-Kit
RCC, GIST5-Fluoro, Pyrrole-3-substituent
Nintedanib VEGFR, FGFR, PDGFRIdiopathic Pulmonary FibrosisMethyl ester, piperazine moiety
Indirubin CDKs, GSK3

Leukemia (CML), Alzheimer'sBis-indole structure
Semaxanib VEGFR2Colorectal Cancer (Discontinued)Simple pyrrole substituent

References

  • Bentham Science. (2021). The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy.[2][4][5] Current Medicinal Chemistry.[6]

  • Journal of Medicinal Chemistry. (1998). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors.[7] ACS Publications.

  • National Institutes of Health (NIH). (2022). Discovery of Azaindolin-2-One as a Dual Inhibitor of GSK3β and Tau Aggregation with Potential Neuroprotective Activity.[8] Pharmaceuticals.[6][8][9]

  • MDPI. (2025). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents.[10] Molecules.[11][2][9][12][13][14][15][16][17][18]

  • National Institutes of Health (NIH). (2024). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads.[2] Biochemical Pharmacology.

  • ACG Publications. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation.[1] Organic Communications.

  • National Institutes of Health (NIH). (2024). Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. Molecules.[11][2][9][12][13][14][15][16][17][18]

Sources

Kinase Inhibitory Potential of Indolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper

Executive Summary

The indolin-2-one (oxindole) scaffold represents a privileged structure in medicinal chemistry, serving as the core pharmacophore for a generation of multi-targeted receptor tyrosine kinase (RTK) inhibitors. This guide dissects the structural basis of indolinone-mediated kinase inhibition, contrasting the "triple angiokinase" profile of Nintedanib with the PDGFR/KIT-dominant profile of Sunitinib . We provide validated synthetic workflows, comparative IC50 datasets, and mechanistic insights to support the rational design of next-generation inhibitors.

Structural Basis of Inhibition

The Pharmacophore

The indolin-2-one core mimics the purine ring of ATP, allowing it to anchor effectively within the hinge region of the kinase domain. The scaffold's utility stems from its ability to present hydrogen bond donors (N1-H) and acceptors (C2=O) in a geometry that complements the backbone residues of the kinase hinge (e.g., Glu817 and Cys919 in VEGFR2).

Binding Mode & Isomerism

Most biologically active indolinone derivatives, including Sunitinib and Nintedanib, function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase.

  • Z/E Isomerism: The C3-exocyclic double bond is a critical structural feature. The Z-isomer is thermodynamically more stable and generally more potent due to favorable steric fitting within the ATP pocket. The intramolecular hydrogen bond between the C2-carbonyl oxygen and the NH of the C3-substituent often locks the molecule in this bioactive conformation.

Key Interactions (Generic Model)
  • Hinge Region: The lactam interactions (NH donor, CO acceptor) mimic the adenine ring of ATP.

  • Hydrophobic Pocket: Substituents at the C5 and C6 positions of the indolinone ring extend into the hydrophobic back pocket, often determining selectivity.

  • Solvent Front: The moiety attached at the C3 position (via the methine bridge) extends towards the solvent front, allowing for solubilizing groups (e.g., the piperazine moiety in Nintedanib).

Comparative Profiling: Sunitinib vs. Nintedanib[1]

A critical distinction in drug development is the selectivity profile. While Sunitinib is a potent inhibitor of split-kinase domain RTKs (VEGFR, PDGFR, KIT), Nintedanib offers a broader "triple angiokinase" blockade by effectively targeting FGFR, a common escape mechanism in anti-VEGF therapy.

Table 1: Comparative IC50 Profile (Cell-Free Assays)
Target KinaseSunitinib IC50 (nM)Nintedanib IC50 (nM)Clinical Implication
VEGFR-2 80 [1]13 [2]Primary anti-angiogenic target.
PDGFR-β 2 [1]65 [2]Pericyte coverage; Sunitinib is superior here.
FGFR-1 ~2900 [3]69 [2]Key Differentiator: Nintedanib blocks FGF-driven resistance.
KIT (WT) 10-20 [1]>1000Sunitinib is the standard for GIST (KIT-driven).
FLT-3 50 [1]17 [2]Acute Myeloid Leukemia (AML) target.[1]
Src >1000811 [2]Nintedanib shows moderate non-receptor kinase activity.[2]

Data synthesized from comparative biochemical assays [1][2][3]. Note: Values may vary based on ATP concentration and assay format.

Mechanism of Action: Signaling Pathways

Indolinone inhibitors disrupt the autophosphorylation of RTKs, preventing the recruitment of downstream effectors. The diagram below illustrates the blockade of the RAS/RAF/MEK/ERK (proliferation) and PI3K/AKT (survival) pathways.

RTK_Signaling cluster_ligands Extracellular Ligands cluster_receptors Receptor Tyrosine Kinases (RTKs) VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR PDGF PDGF PDGFR PDGFR-β PDGF->PDGFR FGF FGF FGFR FGFR-1 FGF->FGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR->PI3K PDGFR->RAS FGFR->RAS Sunitinib Sunitinib (Indolinone) Sunitinib->VEGFR Blocks ATP Sunitinib->PDGFR Nintedanib Nintedanib (Indolinone) Nintedanib->VEGFR Nintedanib->PDGFR Nintedanib->FGFR Blocks ATP AKT AKT PI3K->AKT Angiogenesis Angiogenesis AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Signal transduction blockade by indolinone inhibitors. Note Nintedanib's unique coverage of FGFR.

Experimental Workflows

Synthesis: Knoevenagel Condensation

The construction of the biologically active (Z)-3-substituted indolin-2-one is typically achieved via a base-catalyzed Knoevenagel condensation between an oxindole and an aldehyde.

Protocol: Synthesis of 3-Substituted Indolinones

  • Reagents: Oxindole derivative (1.0 eq), Aldehyde (1.1 eq), Piperidine (0.1 eq), Ethanol (absolute).

  • Procedure:

    • Dissolve the oxindole and aldehyde in ethanol (5-10 mL/mmol).

    • Add catalytic piperidine.

    • Reflux the mixture at 80°C for 3–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The product typically precipitates out of the hot solution or upon cooling due to the formation of the rigid double bond.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol/DMF if necessary.

  • Characterization: 1H-NMR should show the vinyl proton singlet around 7.6–7.8 ppm. The NH proton often shifts downfield (>10 ppm) due to H-bonding.

Synthesis_Workflow Oxindole Oxindole (Nucleophile) Intermediate Carbanion Formation Oxindole->Intermediate Deprotonation Aldehyde Aldehyde (Electrophile) Condensation Aldol-type Addition Aldehyde->Condensation Base Piperidine (Catalyst) Base->Intermediate Intermediate->Condensation + Aldehyde Elimination Dehydration (-H2O) Condensation->Elimination Product (Z)-3-Substituted Indolinone Elimination->Product Thermodynamic Control

Figure 2: Base-catalyzed Knoevenagel condensation mechanism for indolinone synthesis.

Kinase Profiling Assay (Radiometric)

To generate data comparable to Table 1, a radiometric 33P-ATP assay is the gold standard for trustworthiness.

  • Preparation: Clone and express the kinase domain (e.g., VEGFR2 kinase domain) in Sf9 cells.

  • Reaction Mix: Combine Kinase (5-10 nM), Substrate (e.g., Poly Glu:Tyr 4:1), and Test Compound (Indolinone) in reaction buffer (HEPES, MgCl2, MnCl2).

  • Initiation: Add 33P-ATP (10 µM final, specific activity ~10 µCi/µL).

  • Incubation: 30 minutes at room temperature.

  • Termination: Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Future Directions: Covalent & PROTACs

The indolinone scaffold is evolving beyond simple occupancy-driven inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" at the C5 or C6 position to target non-catalytic cysteines (e.g., Cys481 in BTK, though applied to RTKs) can improve selectivity.

  • PROTACs: The solvent-exposed region (C3-substituent) is an ideal attachment point for linkers to recruit E3 ligases (e.g., Cereblon), facilitating the degradation of the target kinase rather than just inhibition.

References

  • Sunitinib IC50 Data: MedChemExpress. "Sunitinib (SU 11248) | Multi-targeted RTK Inhibitor."[3][4] Accessed Jan 2026. Link

  • Nintedanib IC50 Data: Hilberg, F., et al. "BIBF 1120: triple angiokinase inhibitor with sustained receptor blockade and good antitumor efficacy." Cancer Research (2008). Link

  • FGFR Potency Comparison: Roth, G. J., et al. "Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors..." Journal of Medicinal Chemistry (2009). Link

  • Crystal Structure Analysis: Griffith, J., et al. "Crystal Structure of Sunitinib Bound to KIT." Protein Science (2009). Link

  • Synthesis Protocol: Sun, L., et al. "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent CDK2 inhibitors." Bioorganic & Medicinal Chemistry Letters (2003). Link

Sources

Technical Guide: Strategic Synthesis of 3-Substituted-3-Hydroxy-2-Oxindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-substituted-3-hydroxy-2-oxindole scaffold represents a privileged structural motif in medicinal chemistry, serving as the core for a diverse array of bioactive natural products (e.g., convolutamydines, welwitindolinones, CPC-1) and synthetic drug candidates targeting VEGFR2 and HIV-1 reverse transcriptase.[1][2][3][4][5]

The synthetic complexity of this scaffold lies in the construction of the tetrasubstituted (quaternary) carbon stereocenter at the C3 position. This guide provides a rigorous technical framework for synthesizing these targets, prioritizing two distinct methodologies:

  • Robust Metal-Mediated Nucleophilic Addition (for rapid generation of racemic libraries).

  • Enantioselective Organocatalytic Aldol Reaction (for high-value, stereodefined target synthesis).

Part 1: Strategic Analysis & Retrosynthesis

The electrophilicity of the C3-carbonyl in isatin (1H-indole-2,3-dione) is the linchpin of these syntheses. The adjacent amide functionality increases the reactivity of the C3 ketone, making it highly susceptible to nucleophilic attack. However, this high reactivity also poses challenges for enantiocontrol, as the background (racemic) reaction can compete with the catalyzed pathway.

Strategic Pathway Map

The following diagram outlines the divergent synthetic strategies based on the desired nucleophile and stereochemical outcome.

SynthesisStrategy Isatin Isatin Scaffold (Electrophile) Path1 Pathway A: Organometallic Addition (Grignard/Lithium) Isatin->Path1 R-MgBr / R-Li THF, -78°C Path2 Pathway B: Asymmetric Aldol (Organocatalysis) Isatin->Path2 Ketones + Chiral Thiourea Path3 Pathway C: Friedel-Crafts (Lewis Acid) Isatin->Path3 Indoles/Phenols + Cu(OTf)2 Prod1 3-Alkyl/Aryl-3-hydroxy (Racemic) Path1->Prod1 Prod2 3-Acetonyl-3-hydroxy (High ee%) Path2->Prod2 Prod3 3-Aryl-3-hydroxy (Substituted Indoles) Path3->Prod3

Figure 1: Divergent synthetic pathways for accessing the 3-hydroxy-2-oxindole core.[2]

Part 2: Core Protocols

Protocol A: Metal-Mediated Nucleophilic Addition (Racemic)

Objective: Rapid synthesis of 3-alkyl or 3-aryl derivatives for structure-activity relationship (SAR) screening. Mechanism: Direct nucleophilic attack of a carbanion equivalent on the C3-carbonyl.

Reagents & Setup
  • Substrate: N-protected Isatin (e.g., N-Methylisatin or N-Benzylisatin). Note: N-protection improves solubility in THF and prevents deprotonation of the amide N-H.

  • Nucleophile: Aryl/Alkyl Grignard reagent (1.0 M in THF).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvation: Charge the flask with N-benzylisatin (1.0 mmol, 237 mg) and anhydrous THF (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol) dropwise via syringe over 10 minutes.

    • Critical Control Point: The solution will likely change color (often deep red or purple) due to the formation of the magnesium alkoxide intermediate. Rapid addition can cause local overheating and side reactions (ring opening).

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Quench: Quench the reaction at 0 °C with saturated aqueous NH₄Cl (5 mL).

  • Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, gradient 10% -> 40% EtOAc/Hexane).

Protocol B: Enantioselective Organocatalytic Aldol Reaction

Objective: Synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles with high enantiomeric excess (>90% ee). Mechanism: Bifunctional catalysis. The catalyst activates the isatin electrophile via Hydrogen-bonding (thiourea moiety) and the nucleophile via general base catalysis (quinuclidine moiety).

Mechanistic Visualization (Bifunctional Activation)

Mechanism Cat Bifunctional Catalyst (Cinchona Alkaloid/Thiourea) Complex Transition State Assembly (Ternary Complex) Cat->Complex H-bond donor (Thiourea) binds Isatin C=O Isatin Isatin Substrate Isatin->Complex Nu Nucleophile (e.g., Acetone enol) Nu->Complex Activated by Quinuclidine Base Product Chiral 3-Hydroxy-2-Oxindole Complex->Product Stereoselective C-C Bond Formation Product->Cat Catalyst Turnover

Figure 2: Bifunctional activation mode ensuring stereochemical control.

Reagents & Setup
  • Catalyst: Quinidine-derived thiourea or Cinchonine-derived urea (10-20 mol%).

  • Substrate: Isatin (unprotected or N-protected).[6]

  • Nucleophile: Acetone (acting as both reagent and solvent) or Acetophenone.

  • Solvent: Neat acetone or Toluene/DCM mixtures for other ketones.

Step-by-Step Methodology (Adapted from Angew. Chem. and J. Org.[7] Chem. protocols)
  • Catalyst Loading: In a reaction vial, dissolve Isatin (0.5 mmol) and the Cinchona-thiourea catalyst (0.05 mmol, 10 mol%) in the solvent (e.g., Acetone, 2.0 mL).

  • Incubation: Stir the mixture at room temperature (25 °C) or lower (0 °C) depending on the desired reaction rate vs. selectivity trade-off.

    • Optimization Note: Lower temperatures (0 °C to -20 °C) generally improve ee but significantly retard the reaction rate [Source: PMBRC].

  • Monitoring: Monitor consumption of isatin by TLC. Reaction times vary from 24 to 72 hours.

  • Workup: Concentrate the mixture under reduced pressure.

  • Purification: Purify directly via Flash Chromatography.

    • Caution: Avoid acidic mobile phases if the product is acid-sensitive (though oxindoles are generally stable). Use neutral silica.

  • Analysis: Determine enantiomeric excess using Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns; Isopropanol/Hexane mobile phase).

Part 3: Data Interpretation & Optimization

Comparative Analysis of Methods
FeatureMetal-Mediated (Grignard)Organocatalytic (Aldol)
Primary Scope Alkyl/Aryl additionFunctionalized Ketone/Ester addition
Stereochemistry Racemic (unless chiral ligand used)High Enantioselectivity (up to 99% ee)
Conditions Harsh (-78°C, dry solvent)Mild (RT or 0°C, open air possible)
Atom Economy Low (Stoichiometric metal waste)High (Catalytic)
Key Limitation Functional group toleranceReaction kinetics (slow)
Troubleshooting Guide
  • Low Yield in Grignard Reaction:

    • Cause: Enolization of the isatin C3-carbonyl (acting as an acid) rather than nucleophilic attack.

    • Solution: Use Cerium(III) chloride (CeCl₃) to enhance nucleophilicity (Luche-type conditions) or switch to organolithium reagents at -90 °C.

  • Low Enantioselectivity in Organocatalysis:

    • Cause: Background reaction (uncatalyzed aldol) or insufficient H-bonding.

    • Solution: Lower the temperature.[6] Ensure the solvent is non-polar (e.g., Toluene) to maximize the strength of the catalyst-substrate Hydrogen bonds.

  • Product Instability:

    • Cause: Retro-aldol reaction during purification.

    • Solution: Perform purification quickly. Store products at -20 °C.

References

  • Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. Source: PubMed Central (PMC) URL:[Link]

  • Catalytic asymmetric synthesis of substituted 3-hydroxy-2-oxindoles. Source: Angewandte Chemie International Edition (Hanhan et al., 2010) URL:[8][Link]

  • Enantioselective organocatalytic aldol reaction of unactivated ketones with isatins. Source: ResearchGate (Singh et al. / Zhao et al. citations) URL:[Link]

  • Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1. Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Technical Guide: Application of Indolin-2-ones as VEGFR Inhibitors

[1]

Executive Summary: The Privileged Scaffold

The indolin-2-one (oxindole) scaffold represents a cornerstone in the design of small-molecule kinase inhibitors, particularly for Vascular Endothelial Growth Factor Receptors (VEGFR). Unlike macrocyclic or multi-fused systems, the indolin-2-one core offers a distinct medicinal chemistry advantage: it mimics the purine ring of ATP, allowing it to function as a Type I competitive inhibitor within the receptor's hinge region.

This guide provides a rigorous technical analysis of this class, moving from molecular binding mechanics to bench-level synthesis and validation protocols. It is designed for researchers requiring actionable data on utilizing this scaffold to modulate angiogenesis in oncology and fibrosis.

Molecular Pharmacology & Binding Mechanics

The Angiogenic Switch and VEGFR Signaling

To understand the inhibition, one must first map the target. VEGFR-2 (KDR) is the primary transducer of angiogenic signals. Upon ligand (VEGF-A) binding, the receptor dimerizes and undergoes trans-autophosphorylation.[1][2]

Mechanism of Action: Indolin-2-ones function as ATP-competitive inhibitors.[3] They occupy the cleft between the N-terminal and C-terminal lobes of the kinase domain.

  • Hinge Interaction: The oxindole core acts as a hydrogen bond donor/acceptor pair.[4] Specifically, the C=O at position 2 accepts a proton from the backbone amide of Cys919 , while the N-H at position 1 donates to the backbone carbonyl of Glu917 (residue numbering based on human VEGFR-2).

  • Hydrophobic Pocket: Substituents at the C3 position (often benzylidene or pyrrole groups) extend into the hydrophobic pocket, displacing water and locking the kinase in an inactive conformation.

Visualization of Signaling & Inhibition

The following diagram illustrates the signal transduction cascade and the precise intervention point of indolin-2-one inhibitors.

VEGFR_Signalingcluster_CellIntracellular DomainVEGFVEGF-A LigandVEGFRVEGFR-2 (RTK)VEGF->VEGFRBinding & DimerizationPhosphoAutophosphorylation(Tyr Residues)VEGFR->PhosphoTrans-phosphorylationATPATPATP->VEGFRRequired for ActivationInhibitorIndolin-2-one(Inhibitor)Inhibitor->VEGFRCompetes with ATP(H-bonds @ Cys919/Glu917)Inhibitor->PhosphoBLOCKSRASRAS/RAFPhospho->RASPI3KPI3K/AKTPhospho->PI3KMEKMEK/ERKRAS->MEKNucleusGene Transcription(Proliferation/Migration)MEK->NucleusPI3K->Nucleus

Figure 1: VEGFR-2 signaling cascade showing the ATP-competitive inhibition mechanism of Indolin-2-ones.

Medicinal Chemistry: Structure-Activity Relationship (SAR)

The potency of indolin-2-ones is strictly governed by substitution patterns. The table below summarizes the SAR rules derived from seminal work on Sunitinib and Nintedanib.

PositionChemical ModificationEffect on Pharmacology
Oxindole Core UnmodifiedEssential for H-bonding with the hinge region (Glu917, Cys919).
C3 Position Methine Bridge (=CH-)The Z-isomer is thermodynamically favored and biologically active. E-isomers often lack potency due to steric clash with the kinase activation loop.
C3 Substituent Pyrrole / IndoleProvides hydrophobic bulk. In Sunitinib, the 2,4-dimethyl-1H-pyrrole is critical for high affinity.
C5 Position Halogens (F, Cl)Increases lipophilicity and metabolic stability. The 5-Fluoro group in Sunitinib enhances potency over the unsubstituted analog.
Solubilizing Tail Basic Amine (e.g., Diethylamino)Essential for aqueous solubility and oral bioavailability. Often forms a salt bridge with Asp residues in the kinase pocket.

Chemical Synthesis Workflow

The Knoevenagel Condensation

The synthesis of 3-substituted indolin-2-ones relies on the Knoevenagel condensation between an oxindole and an aldehyde. While seemingly simple, the stereoselectivity (Z vs E) is the critical quality attribute.

Protocol Insight: The reaction is typically base-catalyzed. Piperidine is the standard catalyst, but secondary amines can lead to side reactions. The use of Diisopropylethylammonium acetate (DIPEAc) has recently been identified as a milder, higher-yielding alternative that minimizes ring-opening byproducts.

Synthesis_WorkflowOxindoleOxindole(e.g., 5-Fluoroindolin-2-one)ReactionKnoevenagel CondensationCatalyst: Piperidine/EtOHTemp: 80°C (Reflux)Oxindole->ReactionAldehydeAldehyde(e.g., Pyrrole-2-carbaldehyde)Aldehyde->ReactionIntermediateAldol IntermediateReaction->IntermediateNucleophilic AttackDehydrationDehydration(-H2O)Intermediate->DehydrationProductCrude Indolin-2-oneDehydration->ProductPurificationRecrystallization(EtOH/H2O)Product->PurificationIsomer_CheckQC: NMR (NOE)Verify Z-IsomerPurification->Isomer_Check

Figure 2: Synthetic pathway for Indolin-2-one derivatives via Knoevenagel condensation.

Detailed Synthetic Procedure (Sunitinib Analog)
  • Charge: To a round-bottom flask, add 1.0 eq of 5-fluoroindolin-2-one and 1.1 eq of [5-formyl-2,4-dimethyl-1H-pyrrol-3-yl]-N,N-diethylcarboxamide.

  • Solvent: Suspend in Ethanol (10 mL/g of substrate).

  • Catalysis: Add 0.1 eq of Piperidine.

  • Reflux: Heat to 78°C (reflux) for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5). The product usually precipitates as a yellow/orange solid.

  • Workup: Cool to 0°C. Filter the precipitate. Wash with cold ethanol to remove unreacted aldehyde.

  • Validation: Critical Step. Dissolve a sample in DMSO-d6. Perform 1H-NMR. The vinylic proton typically appears as a singlet around 7.2–7.8 ppm. Use NOE (Nuclear Overhauser Effect) spectroscopy to confirm the Z-configuration (spatial proximity of the vinyl proton to the oxindole C4 proton).

Preclinical Validation Protocols

Biochemical Assay: VEGFR-2 Kinase Inhibition

This assay quantifies the compound's ability to prevent ATP binding.

  • Method: FRET (Fluorescence Resonance Energy Transfer) or ELISA-based Tyrosine Kinase Assay.

  • Reagents: Recombinant human VEGFR-2 kinase domain, Poly(Glu,Tyr) substrate, ATP (at

    
     concentration), and Test Compounds.
    
  • Protocol:

    • Prepare 3x serial dilutions of the indolin-2-one in DMSO.

    • Incubate kinase, substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2) for 15 mins.

    • Initiate reaction with ATP. Incubate 60 mins at RT.

    • Stop reaction (EDTA) and detect phosphorylation using an anti-phosphotyrosine antibody conjugated to a fluorophore.

    • Data Analysis: Plot Signal vs. Log[Concentration] to determine

      
      .
      
Cellular Assay: HUVEC Tube Formation

The "Gold Standard" for anti-angiogenic activity. This assay measures the disruption of endothelial cell organization, a process strictly dependent on VEGF signaling.

  • Cell Line: Primary Human Umbilical Vein Endothelial Cells (HUVEC).[5]

  • Matrix: Growth Factor Reduced (GFR) Matrigel (or BME).

  • Protocol:

    • Coating: Thaw Matrigel at 4°C overnight. Coat 96-well plates (50 µL/well) on ice. Polymerize at 37°C for 30 mins. Note: Avoid meniscus formation by pipetting vertically.

    • Seeding: Resuspend HUVECs in EGM-2 media. Seed 15,000–20,000 cells/well.

    • Treatment: Add test compound (0.1 – 10 µM) immediately after seeding. Include a VEGF (50 ng/mL) stimulated control and a Sunitinib positive control.

    • Incubation: Incubate for 6–18 hours.

    • Staining: Add Calcein AM (2 µg/mL) for 30 mins to label live cells.

    • Quantification: Image using fluorescence microscopy. Use automated software (e.g., ImageJ Angiogenesis Analyzer) to count "Total Tube Length" and "Number of Junctions."

References

  • Structure-Activity Relationships of Indolin-2-ones

    • Title: Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents.[4][6]

    • Source: Archiv der Pharmazie (2020).
    • URL:[Link]

  • Sunitinib Discovery & Mechanism

    • Title: Discovery of Sunitinib Malate (SU11248), a Multitargeted Receptor Tyrosine Kinase Inhibitor.
    • Source: Journal of Medicinal Chemistry (2006).
    • URL:[Link]

  • Nintedanib Mechanism

    • Title: Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis.[7][8]

    • Source: European Respir
    • URL:[Link]

  • HUVEC Assay Standardization

    • Title: Guidelines for the use of flow cytometry and cell sorting in immunological studies (Section on Endothelial Cells).
    • Source: European Journal of Immunology (2019).
    • URL:[Link]

  • Synthesis Optimization (Knoevenagel)

    • Title: Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacryl
    • Source: Journal of the Mexican Chemical Society (2023).
    • URL:[Link][9][10]

Precision Synthesis of Hydrazonoindolin-2-one Derivatives for Targeted Anticancer Therapy

[1][2]

Executive Summary

The hydrazonoindolin-2-one scaffold (isatin hydrazone) represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for approved kinase inhibitors like Sunitinib and Nintedanib. This guide provides a technical roadmap for the rational design and synthesis of these derivatives. By leveraging the C3-carbonyl reactivity of the isatin core, researchers can generate diverse libraries with potent inhibitory profiles against VEGFR-2, CDK2, and EGFR. This document details the synthetic architecture, mechanistic underpinnings, and validation protocols necessary for developing next-generation anticancer agents.

Chemical Foundation & Therapeutic Rationale

The isatin (1H-indole-2,3-dione) moiety is an endogenous indole derivative with a unique electronic profile.[1] Its C3-carbonyl group is highly electrophilic, making it an ideal site for condensation reactions with hydrazines/hydrazides to form Schiff bases (hydrazones).

Therapeutic Relevance:

  • Kinase Inhibition: The hydrazone linker mimics the ATP-binding hinge region interactions within kinase domains.

  • Isomerism: These derivatives exist as E (anti) and Z (syn) isomers. Recent molecular dynamics studies suggest the syn-isomer often exhibits superior binding affinity to targets like CDK2 due to favorable steric alignment within the active pocket.

  • Lipophilicity: Substitution at the N1 position allows for modulation of LogP, influencing membrane permeability and bioavailability.

Synthetic Architecture

The synthesis of hydrazonoindolin-2-one derivatives generally follows a convergent pathway. The core strategy involves the condensation of an appropriately substituted indole-2,3-dione with a hydrazine derivative.[2]

General Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the final bioactive scaffold, including critical decision nodes for structural diversification.

SynthesisWorkflowStartSubstituted Isatin(Starting Material)Step1N-Alkylation (Optional)Reagents: R-X, K2CO3, DMFStart->Step1 Optimization ofLipophilicity (N1)Step2Condensation (Schiff Base Formation)Reagents: Hydrazine/Hydrazide, EtOH/MeOHCatalyst: Glacial AcOHStart->Step2 Direct CondensationStep1->Step2Intermediate3-Hydrazonoindolin-2-oneIntermediateStep2->Intermediate -H2OStep3Functionalization (Optional)Aldehyde Condensation / CyclizationIntermediate->Step3 Library ExpansionFinalTarget Bioactive Derivative(Purified)Intermediate->Final RecrystallizationStep3->Final

Figure 1: Convergent synthetic pathway for hydrazonoindolin-2-one derivatives.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative 3-(substituted-hydrazono)indolin-2-one. It is designed to be scalable and reproducible.

Materials & Reagents[1][4]
  • Substrate: 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) – Selected for high potency (Sunitinib analog).

  • Nucleophile: Phenylhydrazine hydrochloride or Hydrazine hydrate.

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).[2][3]

  • Purification: Ethanol for recrystallization.

Step-by-Step Methodology
Phase 1: Activation and Condensation
  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-fluoroisatin (1.0 mmol) in 15 mL of absolute ethanol.

    • Note: Heating to 40°C may be required for complete dissolution.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

    • Expert Insight: The acid protonates the C3-carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine.

  • Addition: Add the hydrazine derivative (1.1 mmol) dropwise to the stirring solution.

    • Observation: A color change (typically to orange, red, or yellow) indicates the formation of the Schiff base.

Phase 2: Reflux and Monitoring
  • Reflux: Heat the reaction mixture to reflux (78°C for ethanol) for 3–6 hours.

  • Validation (TLC): Monitor progress using Thin Layer Chromatography (Mobile phase: Hexane:Ethyl Acetate 3:1).

    • Success Metric: Disappearance of the isatin spot and appearance of a new, less polar spot.

Phase 3: Isolation and Purification
  • Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product should precipitate as a solid.

  • Filtration: Filter the precipitate under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.

  • Recrystallization: Recrystallize the crude solid from hot ethanol to yield the pure hydrazone.

    • Yield Target: >75%.[1]

Mechanistic Insights

Understanding the reaction mechanism allows for troubleshooting when yields are low.

Mechanism of Schiff Base Formation:

  • Protonation: Acid catalyst protonates the C3=O oxygen.

  • Nucleophilic Attack: The lone pair of the hydrazine nitrogen attacks the C3 carbon.

  • Proton Transfer: A proton transfers from the nitrogen to the oxygen, forming a carbinolamine intermediate.

  • Dehydration: The hydroxyl group is protonated and leaves as water, creating the C=N double bond.

Critical Control Point: If the reaction stalls, ensure the system is anhydrous (if using sensitive hydrazines) or increase the acid catalyst concentration slightly to drive the dehydration step.

Structure-Activity Relationship (SAR)

To maximize anticancer efficacy, specific structural zones of the scaffold must be optimized.

SAR Logic Map

The following diagram illustrates the impact of substitutions at key positions based on recent data from CDK2 and VEGFR-2 inhibition studies.

SAR_LogicCoreIndolin-2-oneScaffoldN1N1 Position(Solubility/Binding)Core->N1C5C5 Position(Electronic/Steric)Core->C5C3C3 Hydrazone Linker(Target Interaction)Core->C3N1_EffectAlkyl/Benzyl groupsincrease lipophilicity;Small groups (Me) fittight pockets.N1->N1_EffectC5_EffectHalogens (F, Cl, Br)enhance potency;Electron-withdrawing groupsimprove metabolic stability.C5->C5_EffectC3_EffectAryl hydrazones mimicATP adenine ring;Syn-isomer preferredfor CDK2.C3->C3_Effect

Figure 2: Strategic substitution zones for optimizing anticancer activity.

Key Optimization Rules
  • C5-Position: Substitution with Fluorine (F) is highly recommended. It mimics the electronic properties of Hydrogen but blocks metabolic oxidation, often increasing half-life (e.g., Sunitinib).

  • Hydrazone Moiety: Incorporating electron-withdrawing groups (e.g., -NO2) on the phenyl ring of the hydrazone often increases cytotoxicity but must be balanced against potential toxicity to normal cells (e.g., HEK-293T).

  • N1-Position: N-methylation or N-benzylation can improve cellular uptake but may reduce hydrogen bond donor capacity essential for some kinase active sites.

Biological Evaluation & Data Presentation

Synthesized compounds must undergo rigorous biological validation.

Recommended Assays
  • MTT/SRB Assay: Primary screen for cytotoxicity against MCF-7 (Breast), A549 (Lung), and HepG2 (Liver) cell lines.

  • Kinase Profiling: Evaluate inhibition of VEGFR-2 and CDK2/Cyclin A.

  • Flow Cytometry: Assess cell cycle arrest (typically G2/M phase for these derivatives) and apoptosis (Annexin V-FITC).

Data Reporting Template

Summarize quantitative data in a comparative format against a standard (e.g., Sunitinib).[1]

Compound IDR1 (N1)R2 (C5)R3 (Hydrazone)IC50 (MCF-7) µMIC50 (A549) µMSelectivity Index (SI)
Ref (Sunitinib) HF(Heterocyclic)4.508.111.4
Target-01 HF4-NO2-Ph2.1542.43>2.0
Target-02 MeH3-OH-Ph1.15115.01.8

Note: A Selectivity Index (SI) > 2.0 indicates a favorable safety window compared to normal cells.

References

  • A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity. Molecules, 2021.[4][5][6] Link

  • Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 2018. Link

  • Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors. Archiv der Pharmazie, 2020.[7] Link

  • Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity. ACS Omega, 2024. Link

  • New hydrazonoindolin-2-ones: Synthesis, exploration of the possible anti-proliferative mechanism of action. PLOS ONE, 2017.[1][8] Link

Large-Scale Synthesis Recommendations for Indolinones: A Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolin-2-ones (oxindoles) are privileged pharmacophores in oncology and fibrosis therapeutics, serving as the core scaffold for blockbuster kinase inhibitors like Sunitinib (Sutent) and Nintedanib (Ofev) . Transitioning these scaffolds from medicinal chemistry (milligrams) to process chemistry (kilograms) presents distinct challenges: managing the genotoxicity of hydrazine intermediates, controlling exothermic cyclizations, and ensuring atom economy.

This guide moves beyond academic retrosynthesis to provide a scalable, industrial-grade roadmap for indolinone production. It prioritizes the reduction of isatins and the Stollé synthesis as the two most viable pathways for large-scale manufacturing, offering specific protocols to mitigate their inherent safety risks.

Part 1: Strategic Route Selection

The choice of synthetic route at scale is dictated by raw material availability and thermal safety. While palladium-catalyzed intramolecular cyclizations are popular in academic settings, their cost and metal scavenging requirements often render them unviable for multi-kilogram batches.

Comparative Analysis of Industrial Routes
ParameterRoute A: Isatin Reduction (Wolff-Kishner) Route B: Stollé Synthesis (Friedel-Crafts) Route C: Gassman Synthesis
Starting Material Isatins (Cheap, widely available)Anilines + Chloroacetyl chlorideAnilines + Hypochlorite
Key Reagent Hydrazine Hydrate (Toxic/Explosive)Aluminum Chloride (Stoichiometric waste)Tert-butyl hypochlorite
Atom Economy High (releases

,

)
Moderate (releases HCl, Al salts)Low
Scalability High (with engineering controls)Medium (viscosity/stirring issues)Low (odor/safety)
Primary Risk Thermal runaway, Genotoxic Impurities (GTIs)Exothermic addition, HCl off-gassingEnergetic intermediates
Decision Logic for Process Chemists

The following decision tree illustrates the logic for selecting a route based on substituent patterns.

RouteSelection Start Target: Substituted Indolin-2-one IsatinAvail Is Isatin precursor commercially available? Start->IsatinAvail SubstSens Are substituents base-sensitive? IsatinAvail->SubstSens Yes RouteStolle Route B: Stollé Synthesis (Aniline Cyclization) IsatinAvail->RouteStolle No (Start from Aniline) RouteWK Route A: Modified Wolff-Kishner (Isatin Reduction) SubstSens->RouteWK No (e.g., Halogens, Alkyls) RouteRed Route C: Reductive Cyclization (2-Nitrophenylacetic acid) SubstSens->RouteRed Yes (e.g., Esters)

Caption: Strategic selection framework for indolinone synthesis based on precursor availability and functional group tolerance.

Part 2: Technical Deep Dive – The Modified Wolff-Kishner Protocol

Despite the hazards of hydrazine, the reduction of isatins remains the dominant industrial route for simple oxindoles (e.g., 5-fluoro-2-oxindole for Sunitinib) due to the low cost of isatins.

The Challenge: Standard protocols use low-concentration hydrazine (55-60%), causing severe frothing and stalling at reflux temperatures (


C).
The Solution:  Use of high-concentration hydrazine (>80%) or flow chemistry to manage gas evolution and thermodynamics.
Protocol: Scale-Up of 5-Fluoro-2-oxindole (Sunitinib Intermediate)

This protocol is adapted from optimized process patents (e.g., US20110092717A1) and flow chemistry literature, designed to minimize frothing and maximize conversion.

1. Reagents & Setup
  • Substrate: 5-Fluoro-isatin (1.0 equiv)

  • Reductant: Hydrazine Hydrate (80% w/w, 3.0 - 4.0 equiv)

  • Solvent: Methanol (for flow) or neat/water (for batch)

  • Base: Potassium Hydroxide (catalytic to stoichiometric depending on variant)

  • Vessel: Hastelloy or Glass-lined reactor (hydrazine is corrosive to standard steel at high temp).

2. Step-by-Step Methodology

Step A: Hydrazone Formation (The Controlled Exotherm)

  • Charge 5-fluoro-isatin into the reactor.

  • Critical Control: Add Hydrazine Hydrate (80%) slowly at

    
    C.
    
    • Why: High concentration reduces water content, preventing the "gummy" phase often seen with 55% hydrazine.

    • Safety: Monitor internal temperature. Maintain

      
      C to prevent premature decomposition.
      
  • Agitate for 30-60 minutes. The mixture typically becomes a thick slurry (the hydrazone intermediate).

Step B: Reduction (The Wolff-Kishner Event)

  • Batch Mode: Slowly heat the slurry to

    
    C.
    
    • Observation: Nitrogen evolution will be vigorous.

    • Process Control: Use a ramp rate of

      
      C/30 min. If pressure/foam sensors trigger, hold temperature.
      
  • Flow Mode (Recommended): Pump the slurry through a Silicon Carbide (SiC) reactor heated to

    
    C at 5 bar backpressure.
    
    • Advantage:[1][2][3][4][5] Residence time drops from hours to minutes;

      
       is vented continuously, eliminating explosion risk in the headspace.
      

Step C: Quench & Isolation

  • Cool to

    
    C.
    
  • Acidify with HCl to pH 2-3.

  • Filtration: The product precipitates. Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water. Avoid chromatography.

3. Self-Validating Quality Control
  • In-Process Control (IPC): Monitor disappearance of the hydrazone intermediate via HPLC (Target <0.5%).

  • GTI Check: Test for residual Hydrazine. Limit is typically <10 ppm for intermediates. Use derivatization with benzaldehyde followed by HPLC detection.

Part 3: Downstream Functionalization (Knoevenagel Condensation)

Once the oxindole core is synthesized, the drug-like complexity is introduced via C3-functionalization. For kinase inhibitors, this is typically a Knoevenagel condensation.

Key Insight: Use a catalytic base (Piperidine or Pyrrolidine) in Ethanol. Avoid strong bases which can ring-open the oxindole.

Data: Solvent Effects on Condensation Yield
SolventTemperature (

C)
Yield (%)E/Z RatioNotes
Ethanol 78 (Reflux)92%>95:5 (Z)Recommended. Green, product precipitates.
Methanol65 (Reflux)85%90:10Slower kinetics.
DMF9096%80:20Difficult solvent removal; potential genotoxins.
Toluene11088%60:40Poor stereocontrol due to high temp.

Part 4: Safety & Engineering Controls

Scaling up indolinone synthesis requires rigorous engineering controls, particularly for the hydrazine steps.

Critical Safety Parameters (CSP)
  • Thermal Runaway: The Wolff-Kishner reduction releases

    
     gas and heat.
    
    • Control: Burst disks rated for 1.5x operating pressure.

    • Venting:[6] Dedicated off-gas scrubbers for hydrazine vapors (scrub with dilute hypochlorite).

  • Genotoxicity: Hydrazine is a known carcinogen.

    • Containment: Use closed-loop dosing systems (e.g., diaphragm pumps).

    • Destruction: All aqueous waste containing hydrazine must be treated with bleach (NaOCl) before disposal.

Process Flow & Impurity Mapping

ProcessFlow Input Isatin + Hydrazine Reactor Reactor (T=110°C, N2 Vent) Input->Reactor Controlled Feed Scrubber Scrubber (NaOCl) Reactor->Scrubber N2 + Vapors Workup Acid Quench (pH 2) Reactor->Workup Slurry Waste Aqueous Waste (Hydrazine <1ppm) Workup->Waste Filtrate Product Solid Oxindole Workup->Product Filtration

Caption: Process flow diagram emphasizing the containment of hydrazine vapors and aqueous waste treatment.

References

  • Pfizer Inc. (2011). Process for the preparation of high purity sunitinib and its pharmaceutically acceptable salt. US Patent 20110092717A1. Link

  • Gutmann, B., et al. (2016). Scalable Wolff–Kishner Reductions in Extreme Process Windows Using a Silicon Carbide Flow Reactor. Journal of the American Chemical Society. Link

  • Boehringer Ingelheim. (2013). Synthesis of Nintedanib (BIBF 1120).
  • Stollé, R. (1914).[6] Über N-substituierte Oxindole und Isatine. Journal für Praktische Chemie. (Historical foundation for Route B).

  • Vaidyanathan, R. (2007).[7][8] The SUTENT Story. In Process Chemistry in the Pharmaceutical Industry, Vol 2. CRC Press. (Detailed account of Sunitinib scale-up).

Sources

Technical Guide: Overcoming Solubility Barriers in Substituted Indolinones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted indolinones (2-oxindoles) represent a privileged scaffold in kinase inhibitor design, exemplified by drugs like Sunitinib (VEGFR/PDGFR inhibitor) and Nintedanib (angiokinase inhibitor). However, the very structural features that drive their potency—planar aromatic geometry for ATP-pocket intercalation and hydrogen bond donor/acceptor motifs—create a formidable solubility barrier.

This guide addresses the "Brick Dust" nature of indolinones: compounds characterized by high melting points (high crystal lattice energy) and low aqueous solubility. We move beyond generic solubility advice to provide a scaffold-specific troubleshooting framework, focusing on salt selection, amorphous solid dispersions (ASDs), and lipid-based delivery systems.

Part 1: The Physicochemical Barrier

To troubleshoot indolinone solubility, one must first understand the enemy: Crystal Lattice Energy .

The indolinone core contains a lactam (amide) functionality. In the solid state, these molecules form strong intermolecular hydrogen bond networks (N-H···O=C) and extensive


-

stacking interactions due to their planarity.


For indolinones, the energy required to break the crystal lattice (


 or "cavitation" energy) is often the rate-limiting step. This distinguishes them from "grease ball" lipophilic compounds where solvation (

) is the issue.

Diagnostic Indicators for Indolinones:

  • High Melting Point: Often >200°C (e.g., Nintedanib esylate mp

    
     305°C).
    
  • Planarity: Facilitates tight packing.

  • pH-Dependent Solubility: Presence of basic side chains (e.g., diethylaminoethyl in Sunitinib, piperazine in Nintedanib) creates a "solubility window" at acidic pH, which collapses in the intestinal environment (pH 6.8).

Part 2: Strategic Decision Matrix

Do not randomly screen excipients. Use the following logic flow to select the correct formulation strategy based on the specific physicochemical profile of your indolinone derivative.

Diagram 1: Solubility Enhancement Decision Tree

Indolinone_Decision_Tree Start Start: Indolinone Derivative Poor Aqueous Solubility Check_pKa Is there a basic center? (pKa > 3 units from counter-ion) Start->Check_pKa Salt_Screen Strategy A: Salt Formation (Malate, Esylate, Mesylate) Check_pKa->Salt_Screen Yes (e.g., Sunitinib) Check_MP Is Melting Point > 200°C? (Brick Dust) Check_pKa->Check_MP No / Weak Base Salt_Screen->Check_MP If Salt MP is still high or Common Ion Effect Lipid_Form Strategy B: Lipid/SMEDDS (e.g., Softgel + MCT) Check_MP->Lipid_Form No (Lipophilic 'Grease Ball') ASD_Form Strategy C: Amorphous Solid Dispersion (HPMC-AS, PVPVA) Check_MP->ASD_Form Yes (High Lattice Energy)

Caption: Decision logic for selecting solubility strategies. "Brick Dust" molecules (high MP) require lattice disruption via salts or ASDs, whereas lipophilic oils benefit from lipid delivery.

Part 3: Strategy A — Salt Engineering

For indolinones with basic side chains (e.g., the diethylamino moiety in Sunitinib), salt formation is the primary strategy. However, the choice of counter-ion is critical.

The "Sunitinib Lesson": Counter-Ion Selection

Sunitinib free base has a LogP of ~5.2 and poor solubility. The L-malate salt was selected not just for solubility, but to prevent the "common ion effect" in the stomach.

  • Mechanism: Malate provides a 1:1 stoichiometry that disrupts the planar packing of the indolinone core.

  • Result: Solubility increases from negligible to >25 mg/mL in aqueous media (pH 1.2–6.8).[1][2]

Protocol: Indolinone Salt Screening

Objective: Identify a counter-ion that lowers lattice energy without creating a hygroscopic solid.

  • Selection: Choose counter-ions with pKa < (pKa of Base - 3). For indolinones (pKa ~7-9), target Sulfonic acids (Esylate, Mesylate) or Hydroxy-carboxylic acids (Malate, Citrate).

  • Solvent Drop Grinding:

    • Mix API and acid (1:1 molar ratio) in a stainless steel jar.

    • Add catalytic amount of solvent (MeOH or Acetone).

    • Grind for 20 mins at 25Hz.

  • Analysis:

    • PXRD (Powder X-Ray Diffraction): Look for new peaks indicating a new crystal phase (not just physical mixture).

    • DSC (Differential Scanning Calorimetry): Confirm a distinct melting point (usually lower than the high-melting free base, but high enough for stability).

Part 4: Strategy B — Lipid Systems & SMEDDS

When salt formation yields a compound that precipitates rapidly at neutral pH (as seen with Nintedanib ), lipid-based formulations are superior. Nintedanib esylate has high solubility at pH < 3 but precipitates as the free base at intestinal pH.

The Solution: Self-Microemulsifying Drug Delivery Systems (SMEDDS).

  • Mechanism: Keep the drug in a dissolved state within oil droplets (micelles) during the transition from stomach to intestine, bypassing the dissolution energy barrier.

  • Key Excipients:

    • Oils: Medium Chain Triglycerides (MCT).

    • Surfactants: Lecithin, Polysorbate 80.

    • Co-solvents:[3][4] Propylene glycol.[2][4]

Case Study Data: Nintedanib Solubility Profile

MediumpHSolubility (Free Base)Solubility (Esylate Salt)Formulation Implication
0.1 N HCl 1.2High> 20 mg/mLSalt dissolves readily in stomach.
Phosphate Buffer 6.8< 0.01 mg/mLPrecipitatesRisk: Rapid precipitation in duodenum.
FaSSIF (Biorelevant) 6.5~0.15 mg/mL~2.8 mg/mLBile salts in FaSSIF sustain supersaturation.

Note: Data synthesized from FDA reviews and chemical properties of Nintedanib.

Part 5: Strategy C — Amorphous Solid Dispersions (ASD)

If the molecule lacks a basic center for salt formation, or if the salt is unstable, you must disrupt the crystal lattice physically using ASDs.

Workflow:

  • Polymer Selection: Indolinones are hydrophobic. Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVPVA (Copovidone). HPMC-AS is preferred because it is enteric; it protects the drug from recrystallizing at neutral pH.

  • Manufacturing:

    • Spray Drying: Dissolve Indolinone + Polymer in DCM/Methanol (1:1). Atomize into hot gas.

    • Hot Melt Extrusion (HME): Only if MP < 200°C (Indolinones often degrade before melting, making Spray Drying safer).

Diagram 2: Analytical Validation of ASDs

ASD_Validation Sample ASD Formulation (Indolinone + HPMC-AS) Dissolution Non-Sink Dissolution (pH Shift Method) Sample->Dissolution 1. Test Supersaturation Stability Accelerated Stability (40°C / 75% RH) Sample->Stability 3. Does it recrystallize? Flux Flux Measurement (Permeability) Dissolution->Flux 2. Does it permeate? Success Clinical Candidate Flux->Success High Flux Stability->Success Amorphous Halo (PXRD)

Caption: Validation workflow. Crucially, "Non-Sink" conditions mimic the limited fluid in the GI tract, ensuring the ASD maintains supersaturation.

References

  • FDA Center for Drug Evaluation and Research. (2006). Sunitinib Malate (Sutent) NDA 21-938 Clinical Pharmacology Review. Retrieved from [Link][2]

  • Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 58(3), 1053–1063. Retrieved from [Link]

  • European Medicines Agency (EMA). (2014). Ofev (Nintedanib) Assessment Report. Retrieved from [Link]

  • Kawabata, Y., et al. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. Retrieved from [Link]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences, 57, 173-199. Retrieved from [Link]

Sources

Optimizing the Anti-Proliferative Activity of Indolin-2-ones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The indolin-2-one (oxindole) scaffold represents a "privileged structure" in medicinal chemistry, capable of serving as a potent ATP-competitive inhibitor across a spectrum of receptor tyrosine kinases (RTKs), including VEGFR, PDGFR, and FGFR. Its success lies in its ability to mimic the adenine moiety of ATP, forming critical hydrogen bonds within the kinase hinge region. This guide details the structural optimization, synthetic pathways, and validation protocols required to evolve a generic oxindole core into a high-potency anti-proliferative agent, referencing clinical successes like Sunitinib and Nintedanib.

Part 1: The Pharmacophore & Mechanistic Basis

To optimize activity, one must first understand the binding interaction. Indolin-2-ones function primarily as Type I kinase inhibitors , binding to the active conformation of the kinase domain (DFG-in).

The Hinge Binder Hypothesis

The lactam functionality (NH-C=O) of the oxindole core acts as a donor-acceptor motif that interacts with the backbone residues of the kinase hinge region.

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of a hinge residue (e.g., Glu917 in VEGFR2).

  • C2=O (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen of a hinge residue (e.g., Cys919 in VEGFR2).

Molecular Docking Visualization

The following diagram illustrates the interaction between a generic 3-substituted indolin-2-one and the ATP-binding pocket of a tyrosine kinase.

KinaseBinding cluster_kinase Kinase ATP Pocket Hinge Hinge Region (Glu/Cys Backbone) Gatekeeper Gatekeeper Residue (Steric Control) Hydrophobic Hydrophobic Pocket II (Selectivity) Solvent Solvent Front (Solubility) Oxindole Indolin-2-one Core (Adenine Mimic) Oxindole->Hinge Dual H-Bonds (Critical Anchor) C3_Sub C3-Substituent (e.g., Benzylidene/Pyrrole) C3_Sub->Gatekeeper Steric Fit C3_Sub->Hydrophobic Pi-Stacking / vdW C5_Sub C5-Substituent (F, Cl - Electronic) C5_Sub->Hydrophobic Lipophilic Contact N1_Sub N1-Tail (Solubilizing Group) N1_Sub->Solvent Solvent Exposure

Figure 1: Schematic representation of the binding mode of indolin-2-one inhibitors within the kinase ATP pocket.

Part 2: SAR Optimization Logic

Optimization is not random; it follows a strict logic based on the spatial constraints of the target kinase.

The C3 Position (The "Warhead")

This is the most critical vector for modification. The C3 carbon is typically functionalized via a double bond (alkylidene/arylidene) to project a lipophilic or heteroaromatic ring into the hydrophobic pocket adjacent to the ATP site.

  • Strategy: Use a Knoevenagel condensation to attach aldehydes.

  • High-Value Motifs:

    • Pyrrole-2-yl: Found in Sunitinib .[1][2][3][4][5] Provides additional H-bonding capability.

    • Benzylidene: Offers pi-stacking opportunities. Substitution at the 4-position (para) of the benzylidene ring often extends into the solvent front.

    • Heterocycles:[6][7] Thiazoles or pyridines can improve water solubility and target specific residues.

The C5/C6 Positions (Electronic Tuning)

Substitutions on the fused benzene ring modulate the pKa of the lactam NH (affecting H-bond strength) and interact with the hydrophobic pocket.

  • Halogens (F, Cl): A fluorine at C5 (as in Sunitinib) is a standard optimization to block metabolic oxidation and increase lipophilicity without adding significant steric bulk.

  • Electron-Withdrawing Groups (NO2, SO2R): Can increase the acidity of the N1-H, potentially strengthening the H-bond donor capacity.

The N1 Position (Solubility vs. Affinity)
  • Free NH: Preferred for maximum affinity if the kinase hinge requires a donor.

  • Alkylation: Adding small alkyl groups (Methyl) or solubilizing tails (Morpholino-ethyl) can drastically improve pharmacokinetic (PK) properties but may clash with the hinge region if not designed carefully.

SAR Summary Table
PositionModificationEffect on ActivityDrug Example
C3 Pyrrole-2-yl-methyleneHigh potency (VEGFR/PDGFR), H-bond donorSunitinib
C3 Methyl-piperazinyl-anilinoImproved solubility, Src inhibitionNintedanib
C5 Fluorine (-F)Metabolic stability, Hydrophobic fitSunitinib
C5 SulfonamideSolubilizing, H-bond acceptorSemaxanib
N1 Hydrogen (-H)H-bond donor to hinge (Glu)Semaxanib
N1 Diethylamino-ethylSolubilizing tailSunitinib (on pyrrole)

Part 3: Synthetic Strategies for Diversification

The Knoevenagel Condensation is the industry-standard method for C3 functionalization. It is robust, scalable, and tolerates a wide range of aldehydes.

Protocol: Base-Catalyzed Knoevenagel Condensation

Objective: Synthesis of 3-substituted indolin-2-ones (e.g., Sunitinib analogs).

Reagents:

  • Substituted Indolin-2-one (1.0 equiv)

  • Aryl/Heteroaryl Aldehyde (1.1 equiv)

  • Piperidine (0.1 equiv) or Pyrrolidine

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the substituted oxindole and 1.1 mmol of the aldehyde in 5-10 mL of ethanol.

  • Catalysis: Add catalytic piperidine (0.1 mmol). Note: For acid-sensitive substrates, use acetic acid/sodium acetate instead.

  • Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The product usually precipitates as a colored solid (yellow/orange/red) due to the extended conjugation.

  • Work-up: Cool the reaction mixture to room temperature, then to 0°C.

  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2x) and hexane (2x) to remove unreacted aldehyde and catalyst.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Synthesis Start Oxindole (C2-C=O) Reaction Reflux EtOH Piperidine (Cat.) Start->Reaction Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Reaction Intermediate Transition State (Enolate Attack) Reaction->Intermediate Product 3-Arylidene-indolin-2-one (Precipitate) Intermediate->Product - H2O

Figure 2: Synthetic pathway for the Knoevenagel condensation of oxindoles.

Part 4: Biological Validation Protocols

Trustworthy data requires rigorous assay conditions.

In Vitro Anti-Proliferative Assay (MTT)

This colorimetric assay measures metabolic activity as a proxy for cell viability.

  • Cell Lines: Use a panel relevant to the kinase target (e.g., HUVEC for VEGFR, A549 for general cytotoxicity, MCF-7 ).

  • Protocol:

    • Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h.

    • Treat with test compounds (serial dilutions, e.g., 0.1 nM to 100 µM) for 48–72h.

    • Add MTT reagent (5 mg/mL in PBS) and incubate for 4h at 37°C.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Kinase Selectivity Profiling

To confirm the mechanism, test against a panel of purified kinases (VEGFR2, PDGFR, FGFR1).

  • Method: ADP-Glo™ or Z'-LYTE™ (FRET-based) assays.

  • Standard: Use Staurosporine or Sunitinib as a positive control.

References

  • Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Source: Wiley / ResearchGate [Link]

  • Sunitinib: Mechanism of action and clinical application. Source: National Institutes of Health (NIH) / PubMed [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Source: PMC / NIH [Link]

  • How protein kinase inhibitors bind to the hinge region of the target protein. Source: PMC / NIH [Link]

  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Source: MDPI [Link]

Sources

Bioavailability Enhancement of Synthetic Indolinone Analogs: From Molecular Design to Advanced Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the bioavailability of synthetic indolinone analogs Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Synthetic indolinone analogs, exemplified by kinase inhibitors like Sunitinib and Nintedanib, represent a cornerstone in targeted oncology and fibrosis therapy. However, the therapeutic potential of this scaffold is frequently compromised by its physicochemical characteristics—specifically, high lipophilicity (LogP > 3), rigid planarity, and poor aqueous solubility (BCS Class II/IV). This guide provides a technical roadmap for overcoming these barriers. It moves beyond generic advice, offering specific chemical modification strategies, advanced formulation protocols (PLGA nanoparticles, SMEDDS), and quantitative performance metrics to ensure reproducible bioavailability enhancement.

Part 1: The Indolinone Physicochemical Barrier

To enhance bioavailability, one must first deconstruct the molecular impediments of the indolinone (oxindole) core.

The Scaffold Paradox

The indolinone core relies on a donor-acceptor hydrogen bonding motif (C=O at C2 and N-H at N1) to bind effectively to the ATP-binding pocket of kinases (e.g., VEGFR, FGFR).

  • The Problem: This same motif promotes strong intermolecular crystal lattice energy (

    
    ), significantly reducing thermodynamic solubility.
    
  • The Consequence: Most synthetic analogs exhibit "brick-dust" properties—high melting points and low dissolution rates in aqueous media.

Ionization and pH-Dependent Solubility

Most indolinone analogs are weak bases.

  • Sunitinib: pKa ~8.95 (tertiary amine tail). Soluble in gastric pH (1-3) but precipitates rapidly in the intestinal environment (pH 6.8), leading to a "solubility crash" and limited absorption window.

  • Nintedanib: Exhibits similar pH-dependent solubility profiles, necessitating formulation strategies that maintain supersaturation in the small intestine.

Decision Matrix: Selecting the Right Strategy

The following decision tree illustrates the logical flow for selecting an enhancement strategy based on the specific properties of the analog.

IndolinoneStrategy Start Indolinone Analog Characterization Solubility Check Aqueous Solubility (pH 6.8) Start->Solubility LogP Check LogP / Permeability Solubility->LogP No ionizable group Salt Strategy 1: Salt Formation (e.g., Malate, Esylate) Solubility->Salt Basic center present? ASD Strategy 2: Amorphous Solid Dispersion (PVP-K30, HPMC-AS) LogP->ASD LogP 2-4 (Mod. Lipophilic) Lipid Strategy 3: Lipid Systems (SMEDDS) (MCT/Surfactants) LogP->Lipid LogP > 4 (Highly Lipophilic) Nano Strategy 4: Polymeric Nanoparticles (PLGA/PLA) LogP->Nano Targeting/Controlled Release Req. Salt->ASD Salt unstable/Hygroscopic?

Figure 1: Strategic decision matrix for indolinone formulation development. High lipophilicity drives lipid-based choices, while crystallization tendency drives solid dispersion choices.

Part 2: Chemical Optimization Strategies

Salt Engineering

Before attempting complex formulations, salt screening is the first line of defense.

  • Malate Salts (Sunitinib): The L-malate salt disrupts the planar stacking of the indolinone core more effectively than HCl, providing a moderate solubility boost without excessive hygroscopicity.

  • Esylate Salts (Nintedanib): Ethanesulfonic acid salts are chosen to lower the melting point and improve dissolution kinetics compared to the free base.

Prodrug Design
  • Squalenoyl Conjugation: Linking squalene to the N1 position of the indolinone allows the molecule to self-assemble into nanoparticles, bypassing dissolution rate limitations.

  • Hydroxymethylation: The AST-004 approach involves N-hydroxymethylation to increase solubility, which is then hydrolyzed in vivo by esterases to release the active parent drug.[1]

Part 3: Advanced Formulation Protocols

When chemical modification is insufficient, formulation engineering is required. Below are two field-proven protocols.

Protocol A: PLGA Nanoparticles via Single Emulsion Solvent Evaporation

Objective: Encapsulate hydrophobic indolinone analogs into Poly(lactic-co-glycolic acid) (PLGA) to enhance cellular uptake and sustain release.

Materials:

  • PLGA (50:50, Mw 24,000–38,000)

  • Organic Solvent: Ethyl Acetate (preferred over DCM for lower toxicity)

  • Stabilizer: Polyvinyl alcohol (PVA, Mw 30,000–70,000)

  • Active Pharmaceutical Ingredient (API): Indolinone analog

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • Dissolve 50 mg of PLGA and 5 mg of Indolinone analog in 2 mL of Ethyl Acetate.

    • Critical Check: Ensure complete dissolution; sonicate if necessary.[2]

  • Aqueous Phase Preparation:

    • Prepare 10 mL of 2% (w/v) PVA solution in Milli-Q water. Filter through 0.22 µm membrane to remove dust.

  • Emulsification:

    • Add the Organic Phase dropwise into the Aqueous Phase under constant magnetic stirring (500 rpm).

    • Sonication: Immediately probe sonicate the mixture (Amplitude 40%, 2 minutes, Pulse on 5s/off 2s) on an ice bath to prevent heat degradation.

  • Solvent Evaporation:

    • Transfer the emulsion to a beaker and stir at room temperature (low speed) for 3-4 hours to evaporate Ethyl Acetate.

  • Purification:

    • Centrifuge at 12,000 x g for 20 minutes. Discard supernatant (free drug).

    • Wash pellet 3x with distilled water.

  • Lyophilization:

    • Resuspend pellet in water (with 5% trehalose as cryoprotectant) and freeze-dry for 24 hours.

Self-Validating QC:

  • Size: Dynamic Light Scattering (DLS) must show Z-average < 200 nm and PDI < 0.2.

  • Encapsulation Efficiency (EE%): Dissolve lyophilizate in Acetonitrile; measure API via HPLC. Target EE% > 70%.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: Solubilize the drug in a pre-concentrate that spontaneously forms a microemulsion in the gut, maintaining the drug in a dissolved state.

Materials:

  • Oil Phase: Capryol 90 or Medium Chain Triglycerides (MCT).

  • Surfactant: Cremophor RH40 or Tween 80.

  • Co-Surfactant: Transcutol HP or PEG 400.

Step-by-Step Methodology:

  • Solubility Screening:

    • Add excess Indolinone analog to 1 mL of each excipient. Vortex and equilibrate for 48h. Centrifuge and analyze supernatant to identify the oil/surfactant with highest solubilization capacity.

  • Phase Diagram Construction:

    • Mix Surfactant and Co-surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.

    • Titrate Oil+Smix mixtures with water to identify the microemulsion region (transparent/translucent).

  • Formulation:

    • Based on diagrams, select a ratio (e.g., Oil 20% / Smix 80%).

    • Dissolve the calculated dose of Indolinone into the Oil/Smix pre-concentrate at 40°C.

  • Capsule Filling:

    • Fill the liquid pre-concentrate into soft gelatin or HPMC capsules.

Self-Validating QC:

  • Dispersibility Test: Add 1 mL formulation to 900 mL water (37°C). It must disperse within 1 minute.

  • Clarity: The resulting dispersion should be clear (Transmittance > 95% at 650 nm).

  • Particle Size: DLS of the dispersed phase should be < 50 nm.

PLGA_Workflow OrgPhase Organic Phase PLGA + Drug + EtOAc Emulsify Emulsification (Probe Sonication) OrgPhase->Emulsify AqPhase Aqueous Phase 2% PVA Solution AqPhase->Emulsify Evap Solvent Evaporation (3-4h Stirring) Emulsify->Evap Purify Centrifugation & Washing Evap->Purify Final Lyophilized Nanoparticles Purify->Final

Figure 2: Workflow for the synthesis of Indolinone-loaded PLGA nanoparticles via single emulsion solvent evaporation.

Part 4: Comparative Data & Efficacy

The following table summarizes the fold-increase in bioavailability (AUC) achieved by different strategies for Indolinone analogs (Sunitinib/Nintedanib) compared to the crystalline free base.

StrategyFormulation TypeKey ExcipientsBioavailability Enhancement (Fold Increase)Reference
Lipid-Based SMEDDSMCT / Cremophor RH402.8x - 3.0x [1], [6]
Nanocarrier Solid Lipid Nanoparticles (SLN)Compritol 888 ATO2.87x [2]
Solid Dispersion Amorphous Solid DispersionPVP K-30 / UreaHigh Dissolution Rate (Release > 80% in 90 min)[3]
Prodrug Squalenoyl NanoparticlesSqualene linkerImproved Tumor Accumulation [4]
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
  • Lipid systems (SMEDDS/SLN) consistently outperform other methods for this class of drugs. The lymphatic transport pathway accessed by lipid carriers bypasses hepatic first-pass metabolism, which is a major advantage for drugs like Nintedanib.

  • Solid Dispersions are effective for increasing dissolution rate but may not protect the drug from metabolic degradation as effectively as encapsulation strategies.

References

  • Improving The Oral Absorption Of Nintedanib By A Self-Microemulsion Drug Delivery System. International Journal of Nanomedicine. [Link]

  • Nintedanib solid lipid nanoparticles improve oral bioavailability and ameliorate pulmonary fibrosis. International Journal of Pharmaceutics. [Link][3]

  • Solubility Enhancement of Sunitinib Using PVP K-30 and Urea-Based Solid Dispersions. Journal of Neonatal Surgery (Formulation Study). [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents (Prodrug Strategies). Cancer Treatment Journal. [Link]

  • Suggested Procedures for the Reproducible Synthesis of PLGA Nanoparticles. International Journal of Nanomedicine. [Link]

  • Enhanced oral bioavailability of nintedanib esylate with nanostructured lipid carriers. ResearchGate. [Link]

Sources

Comparative Validation of 2D vs. 3D Cell Culture Models in High-Throughput Drug Screening

[1][2]

Executive Summary

The pharmaceutical industry faces a critical attrition crisis: 90% of drug candidates fail in clinical trials, often due to lack of efficacy. A primary driver of this failure is the reliance on 2D monolayer cell cultures, which fail to recapitulate the complex microenvironment of in vivo tissues.

This technical guide provides a rigorous framework for transitioning from 2D to 3D (spheroid/organoid) models in High-Throughput Screening (HTS). We will explore the mechanistic divergence between these models, establish statistical acceptance criteria (Z-factor), and detail a self-validating protocol for ATP-based cytotoxicity assays.

Part 1: The Mechanistic Divergence

Why 2D Data Often Fails to Translate

To validate a 3D assay, one must first understand the physiological gap it bridges. In 2D monolayers, every cell is equally exposed to nutrients and drugs. In contrast, 3D spheroids develop chemical gradients (oxygen, pH, nutrients) and physical barriers (Extracellular Matrix - ECM) that mimic solid tumors.

Key Physiological Differences
  • Drug Penetration: 2D cells are directly exposed to the compound. 3D cells are protected by an ECM barrier and high cell density, often resulting in a "right-shift" (higher IC50) in dose-response curves.

  • Hypoxia & Necrosis: Large spheroids (>400 µm) develop a necrotic core due to hypoxia, activating survival pathways (e.g., HIF-1α) that confer drug resistance not seen in 2D.

  • Cell Cycle Quiescence: 2D cells are largely proliferating. 3D models contain quiescent populations (G0 phase) that are naturally resistant to anti-mitotic drugs like Paclitaxel.

Visualization: The Diffusion Barrier

The following diagram illustrates the structural differences affecting drug efficacy.

Gcluster_2D2D Monolayer (High Exposure)cluster_3D3D Spheroid (Physiological Gradients)Drug_2DDrug CompoundCell_2DAll Cells(Uniform Exposure)Drug_2D->Cell_2DDirect DiffusionResult_2DHigh Sensitivity(False Positive Risk)Cell_2D->Result_2DDrug_3DDrug CompoundOuter_LayerProliferating Zone(High Exposure)Drug_3D->Outer_LayerRapid UptakeMiddle_LayerQuiescent Zone(Limited Diffusion)Outer_Layer->Middle_LayerGradient LossCoreNecrotic Core(Hypoxic/Resistant)Middle_Layer->CoreMinimal PenetrationResult_3DPhysiological Response(Higher IC50)Core->Result_3DResistance

Caption: Comparative drug diffusion kinetics. 2D allows uniform exposure, while 3D creates gradients leading to heterogeneous drug response.

Part 2: Statistical Validation Framework

Defining "Good" Data in HTS

Before running a screen, the assay must be statistically validated.[1][2][3] The Z-factor (Z') is the gold standard metric for assessing assay robustness. It measures the separation between the positive control (max inhibition) and negative control (vehicle), accounting for variability.

Acceptance Criteria Table

A robust HTS assay must meet the following criteria, derived from the NCBI Assay Guidance Manual [1].

MetricFormula / DefinitionAcceptance CriteriaImplication
Z-Factor (Z') $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n}$
Signal-to-Background (S/B)

> 3-fold Sufficient dynamic range to detect inhibition.
CV (Coefficient of Variation)

< 10% (2D)< 20% (3D)3D assays inherently have higher variability due to spheroid size heterogeneity.
Plate Uniformity Drift across rows/columns< 10% error No "edge effects" (evaporation in outer wells).

Expert Insight: In 3D assays, the CV is often the bottleneck. To lower CV, ensure precise single-cell seeding (avoiding clumping) and use U-bottom Ultra-Low Attachment (ULA) plates to center the spheroid for imaging or reading.

Part 3: Comparative Protocol (ATP Bioluminescence)

Workflow: CellTiter-Glo® 3D vs. 2D

We will use the CellTiter-Glo® 3D Cell Viability Assay (Promega) as the standard.[4] This assay quantifies ATP, a direct marker of metabolic activity.

Crucial Distinction: The standard 2D lysis reagent is too weak to penetrate a tight spheroid. You must use the 3D-optimized formulation and extended shaking times to lyse the necrotic core. Failure to do so results in under-estimation of cell number and false toxicity data [2].

Step-by-Step Methodology
1. Cell Seeding
  • 2D: Seed 2,000 cells/well in standard tissue culture-treated 96-well plates. Incubate 24h for attachment.

  • 3D: Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 200xg for 5 mins to force aggregation. Incubate 72-96h to form mature spheroids (>300 µm diameter).

2. Compound Treatment
  • Perform a serial dilution (e.g., 1:3) of the test compound (e.g., Doxorubicin).

  • Add compounds to both 2D and 3D plates.

  • Incubation: 48-72 hours. (Note: 3D often requires longer exposure to show effects).

3. Endpoint Detection (The Critical Lysis Step)

This workflow highlights the specific modifications required for 3D validation.

Workflowcluster_LysisCRITICAL: Lysis OptimizationStartEquilibrate Plate to RT(30 mins)Add_ReagentAdd CellTiter-Glo 3D Reagent(1:1 Volume Ratio)Start->Add_ReagentShakeVigorous Shake (Orbital)5 Minutes @ 900 RPMAdd_Reagent->ShakeDisrupt SpheroidIncubateDark Incubation25 MinutesShake->IncubateStabilize SignalReadMeasure Luminescence(Integration: 1.0s)Incubate->ReadAnalyzeCalculate Z' and IC50Read->Analyze

Caption: Optimized 3D Lysis Workflow. Note the 5-minute vigorous shake is mandatory to penetrate the spheroid core.

4. Protocol Validation Check
  • Visual Check: Before reading, inspect wells under a microscope. If "ghost" spheroids (intact structures) remain, lysis was incomplete. Shake longer.

  • Volume Match: Ensure reagent volume equals culture volume (e.g., 100µL media + 100µL reagent).

Part 4: Data Analysis & Interpretation[1][2][7]

When comparing results, expect significant divergence. If 2D and 3D IC50 values are identical, suspect that your spheroid is too small (loose aggregate) or the drug is extremely potent (cytotoxic to all cells instantly).

Comparative Data Template
Parameter2D Monolayer Result3D Spheroid ResultInterpretation
IC50 Value 0.5 µM5.0 µM10x Shift: Indicates resistance due to penetration barrier or gene expression changes.
Max Inhibition 100%80%Incomplete Kill: Surviving core cells (quiescent population) are resistant.
Slope (Hill Coeff.) > 1.0 (Steep)< 1.0 (Shallow)Heterogeneity: Gradual response due to layered cell populations in 3D.

Final Recommendation: Do not discard 2D assays; use them for primary high-throughput screening to filter "non-starters." Promote hits to 3D validation to weed out false positives before animal studies.

References

  • NCBI Bookshelf. Assay Guidance Manual: HTS Assay Validation. National Center for Advancing Translational Sciences.[3] [Link]

  • Breslin, S., & O'Driscoll, L. (2013). Three-dimensional cell culture: the missing link in drug discovery. Drug Discovery Today. [Link]

  • Jensen, C., & Teng, Y. (2020). Is It Time to Start Transitioning From 2D to 3D Cell Culture? Frontiers in Molecular Biosciences. [Link]

Technical Guide: Validating the Anti-Angiogenic Efficacy of Indolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indolinone derivatives (e.g., Sunitinib/SU11248) represent a cornerstone scaffold in the design of Tyrosine Kinase Inhibitors (TKIs). Their primary mechanism involves the competitive inhibition of the ATP-binding pocket within the split-kinase domain of Vascular Endothelial Growth Factor Receptors (VEGFRs), specifically VEGFR2 (KDR/Flk-1).

This guide provides a rigorous, multi-tiered validation framework for novel indolinone candidates. It moves beyond basic screening, offering optimized protocols for cellular phenotyping (HUVEC tube formation) and tissue-level translation (Rat Aortic Ring and CAM assays), ensuring data integrity suitable for IND (Investigational New Drug) filing.

Part 1: Molecular Mechanism & Target Engagement

To validate an indolinone derivative, one must first confirm its mode of binding. Indolinones function as Type I ATP-competitive inhibitors . They occupy the adenine-binding pocket of the kinase, forming critical hydrogen bonds with the "hinge region" residues connecting the N- and C-terminal lobes.[1][2]

The Hinge Region Interaction

The efficacy of the indolinone scaffold relies on a specific hydrogen bond network. The oxindole core mimics the adenine ring of ATP.

  • C=O (Position 2): Accepts a hydrogen bond from the backbone amide of the kinase hinge (e.g., Cys919 in VEGFR2).

  • N-H (Position 1): Donates a hydrogen bond to the backbone carbonyl of the hinge (e.g., Glu917 in VEGFR2).

If your derivative modifies the N-1 position or sterically hinders the C-2 carbonyl, potency will likely drop into the micromolar range, rendering the compound ineffective for anti-angiogenic therapy.

Visualization: ATP-Competitive Inhibition Pathway

The following diagram illustrates the causality: Indolinone binding prevents ATP hydrolysis, thereby blocking the autophosphorylation required to trigger the RAS-RAF-MEK-ERK angiogenic cascade.

VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Kinase Domain VEGF VEGF-A Ligand VEGFR2 VEGFR2 Dimerization VEGF->VEGFR2 Ligand Binding ATP ATP (Adenosine Triphosphate) VEGFR2->ATP Recruits Hinge Hinge Region Binding (Glu917 / Cys919) ATP->Hinge Native Binding Indolinone Indolinone Derivative (Inhibitor) Indolinone->Hinge Competitive Blockade (High Affinity) Phospho Autophosphorylation (Tyr1175) Indolinone->Phospho PREVENTS Hinge->Phospho If ATP Binds Signaling Downstream Signaling (PLCγ - ERK1/2 - AKT) Phospho->Signaling Activation Angiogenesis Angiogenic Phenotype (Proliferation/Migration) Signaling->Angiogenesis Promotes

Figure 1: Mechanism of Action. Indolinone derivatives compete with ATP for the hinge region of VEGFR2, effectively silencing the downstream signaling required for endothelial proliferation.

Part 2: Cellular Phenotyping (In Vitro Validation)

The HUVEC Tube Formation Assay is the "gold standard" for rapid in vitro screening. It measures the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to reorganize into capillary-like structures when seeded on a basement membrane matrix (e.g., Matrigel™).

Protocol: HUVEC Tube Formation on Matrigel

Objective: Determine the IC50 of the indolinone derivative in preventing capillary network formation.

1. Reagent Preparation (Critical)
  • Matrix: Growth Factor Reduced (GFR) Matrigel. Why? Standard Matrigel contains VEGF/bFGF which can mask the inhibitory effect of your compound.

  • Cells: Primary HUVECs, passage 2–5. Never use >P6 as angiogenic potential declines.

  • Media: Endothelial Basal Medium (EBM) + 0.5% FBS. Low serum sensitizes cells to the drug.

2. Experimental Workflow
  • Thaw Matrix: Thaw GFR Matrigel overnight on ice at 4°C.

  • Coating: Add 50 µL of Matrigel per well (96-well plate). Tip: Pre-chill pipette tips to prevent gelation inside the tip.

  • Polymerization: Incubate plate at 37°C for 30–60 minutes.

  • Cell Seeding:

    • Trypsinize HUVECs and resuspend in low-serum media.

    • Density: 1.5 × 10⁴ cells/well (Optimize between 10k–20k).

  • Treatment: Add the indolinone derivative (0.1 nM – 10 µM) immediately upon seeding. Include Sunitinib (1 µM) as a positive control.

  • Incubation: 4–6 hours at 37°C. Do not incubate overnight; tubes will collapse into clumps.

3. Data Acquisition & Analysis
  • Imaging: Phase-contrast microscopy (4x or 10x objective).

  • Quantification: Use ImageJ (Angiogenesis Analyzer plugin).[3][4]

  • Key Metrics: Total Mesh Area, Total Segment Length, Number of Junctions.

Troubleshooting Table
IssueProbable CauseCorrective Action
No tubes formed (Control) Cell density too low or Matrix expired.Increase density to 20k/well; ensure Matrigel stayed at 4°C until coating.
Cell Clumping Incubation time too long.Reduce time to 4 hours. Check cells hourly.
High Background (Drug) Serum concentration too high.Reduce FBS to 0.5% or 0.2% to ensure VEGF dependence.
Meniscus Effect Uneven coating.Centrifuge plate (300xg, 2 min) after coating to flatten gel.

Part 3: Tissue & Systemic Translation (Ex Vivo & In Vivo)

Once in vitro potency is established (IC50 < 100 nM), validation must move to complex tissue environments.

Ex Vivo: Rat Aortic Ring Assay

This assay bridges the gap between cell culture and animal models.[5] It includes the surrounding non-endothelial cells (pericytes, fibroblasts) and matrix interactions.[5]

  • Source: Thoracic aorta from 6-8 week old Sprague-Dawley rats.[5]

  • Embedding: Cut 1mm rings. Embed in Collagen I or Matrigel sandwich.

  • Culture: 7 days in MCDB131 medium.

  • Readout: The indolinone should inhibit the sprouting area extending from the ring.

  • Advantage: Validates the drug's ability to penetrate tissue layers.

In Vivo: CAM Assay (Chick Chorioallantoic Membrane)

The CAM assay is a robust, cost-effective alternative to murine xenografts for assessing anti-angiogenesis.

  • Timeline:

    • Day 0: Fertilized eggs incubation.

    • Day 8: Windowing (expose the CAM).

    • Day 9: Application of filter disc containing Indolinone (1–10 µ g/disc ).

    • Day 11: Fixation and Imaging.

  • Quantification: Count vessel branch points within the ring radius relative to the vehicle control (DMSO).

Validation Workflow Diagram

The following decision tree outlines the logical progression for validating a new indolinone derivative.

Validation_Workflow Compound Novel Indolinone Derivative KinaseAssay Step 1: Biochemical (Kinase Selectivity) Compound->KinaseAssay HUVEC Step 2: In Vitro (HUVEC Tube Formation) KinaseAssay->HUVEC Selectivity Confirmed Decision1 IC50 < 100nM? HUVEC->Decision1 AorticRing Step 3: Ex Vivo (Rat Aortic Ring) Decision1->AorticRing Yes Discard Discard / Redesign Decision1->Discard No CAM Step 4: In Vivo (CAM Assay) AorticRing->CAM Sprout Inhibition Xenograft Step 5: Pre-Clinical (Tumor Xenograft) CAM->Xenograft Vessel Regression

Figure 2: Strategic Validation Workflow. Progression from biochemical screening to systemic models is gated by strict potency thresholds (e.g., IC50 < 100 nM).

References

  • Mendel, D. B., et al. (2003). In vivo antitumor activity of SU11248, a novel tyrosine kinase inhibitor targeting vascular endothelial growth factor and platelet-derived growth factor receptors.[6][7] Clinical Cancer Research.

  • DeCicco-Skinner, K. L., et al. (2014). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments (JoVE).

  • Ribatti, D. (2016). The Chick Embryo Chorioallantoic Membrane (CAM) Assay. Methods in Molecular Biology.

  • Baker, M., et al. (2011). The Rat Aortic Ring Assay for In Vitro Study of Angiogenesis. Springer Protocols.

  • Roskoski, R. Jr. (2015). Sunitinib: A VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Biochemical and Biophysical Research Communications.

Sources

Cross-Reactivity Profiling of Indolinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Rational Polypharmacology and Selectivity Optimization

Executive Summary

Indolinone-based small molecules (e.g., Sunitinib, Nintedanib) represent a cornerstone of kinase inhibitor medicinal chemistry. While the oxindole core provides an exceptional scaffold for ATP-competitive binding, its structural similarity to adenine inherently predisposes these compounds to promiscuity. In drug development, this "multi-targeted" nature is a double-edged sword: it drives the efficacy of angiokinase inhibitors but simultaneously elevates the risk of off-target toxicity (e.g., cardiotoxicity via inhibition of non-target kinases like AMPK or inhibition of fusion kinases).

This guide outlines a rigorous, self-validating workflow for profiling the cross-reactivity of indolinone derivatives. It moves beyond simple IC50 generation to establish a structural-kinetic understanding of selectivity.

Part 1: The Indolinone Scaffold & The Selectivity Challenge

To profile an indolinone effectively, one must understand how it binds. Indolinones are typically Type I ATP-competitive inhibitors .

1.1 Structural Basis of Promiscuity

The oxindole core mimics the purine ring of ATP. The lactam moiety (NH and C=O) functions as a hydrogen bond donor/acceptor pair that anchors the molecule to the kinase hinge region .

  • The Anchor: The C-2 carbonyl accepts a hydrogen bond from the backbone amide of the hinge residue (GK+1), while the N-1 nitrogen donates a hydrogen to the backbone carbonyl (GK).

  • The Variable: Selectivity is rarely derived from the core itself. It is driven by substituents at the C-3 position (often a Z-double bond to a pyrrole or aniline ring) and the C-5/C-6 positions, which probe the hydrophobic specificity pocket and the solvent front .

Expert Insight: In Nintedanib (BIBF 1120), the 6-methoxycarbonyl group is critical. It orients into a specificity pocket adjacent to the Gatekeeper residue (e.g., Threonine or Valine), distinguishing it from kinases with bulkier gatekeepers.

1.2 Visualization: The Binding Interface

The following diagram illustrates the critical interaction points that must be probed during profiling.

IndolinoneBinding Indolinone Indolinone Core (Oxindole) Hinge Kinase Hinge Region (Backbone) Indolinone->Hinge Canonical H-Bonds (Type I Binding) Gatekeeper Gatekeeper Residue (Selectivity Filter) Indolinone->Gatekeeper Steric Clash/Fit (C-3/C-5 Subs) Pocket Hydrophobic Pocket (Allosteric/Back) Indolinone->Pocket Hydrophobic interaction

Caption: Schematic of the Type I binding mode characteristic of indolinone inhibitors. The Hinge interaction is the primary anchor, while the Gatekeeper determines selectivity.

Part 2: Strategic Profiling Workflow

A linear "screen everything" approach is inefficient.[1] We utilize a Tiered Filtration System to maximize data density while minimizing cost.

2.1 The Profiling Funnel
  • Tier 1: Kinome-Wide Binding Scan (Kd).

    • Method: Active-site directed competition binding (e.g., KINOMEscan).

    • Why: Indolinones often have slow off-rates. Enzymatic assays with short incubation times may underestimate potency. Binding assays remove ATP competition variables.

  • Tier 2: Functional Validation (IC50).

    • Method: Radiometric HotSpot or FRET-based enzymatic assays.

    • Why: Binding does not guarantee inhibition. We must validate that the binding event suppresses catalytic activity at physiological ATP concentrations (Km).

  • Tier 3: Cellular Target Engagement.

    • Method: NanoBRET or CETSA.

    • Why: Indolinones are lipophilic. Cellular permeability and intracellular ATP competition (1-5 mM) can drastically shift the effective selectivity profile compared to biochemical assays.

ProfilingWorkflow Start Indolinone Lead Compound Tier1 TIER 1: Binding Scan (Kd) Panel: 400+ Kinases Technique: Phage Display/Competition Start->Tier1 Decision1 Selectivity Score (S-score) < 0.05? Tier1->Decision1 Tier2 TIER 2: Enzymatic IC50 Panel: Hits from Tier 1 Condition: [ATP] = Km Decision1->Tier2 Yes (Selective) Redesign SAR Redesign (Modify C-3/C-5) Decision1->Redesign No (Promiscuous) Tier3 TIER 3: Cellular Engagement Technique: NanoBRET/CETSA Tier2->Tier3 Potency Confirmed Final Validated Clinical Candidate Tier3->Final Redesign->Tier1

Caption: The tiered profiling workflow. Compounds only progress to expensive cellular assays after passing binding and enzymatic selectivity gates.

Part 3: Detailed Experimental Protocols
Protocol A: Competitive Binding Assay (Tier 1)

Standard: KINOMEscan (Eurofins/DiscoveRx) methodology.

Principle: This assay does not measure phosphorylation. It measures the ability of the indolinone to compete with an immobilized "bait" ligand for the kinase active site. This is crucial for indolinones because it eliminates high-background noise often seen in fluorescence assays with autofluorescent small molecules.

Workflow:

  • Preparation: DNA-tagged kinases are expressed in HEK293 cells or E. coli.

  • Immobilization: Kinases are incubated with bead-immobilized bait ligands.

  • Competition:

    • Treat beads with the indolinone test compound (10 µM screening concentration).

    • Incubate for 1 hour at Room Temperature.

  • Elution & Detection:

    • Wash beads to remove unbound kinase.

    • Elute remaining bound kinase.

    • Quantify kinase via qPCR (using the DNA tag).

  • Calculation:

    
    
    
    • Interpretation: A POC of 0% indicates complete binding (displacement of bait). A POC of 100% indicates no binding.

Self-Validating Control:

  • Positive Control: Staurosporine (pan-kinase inhibitor) must be included in every plate.

  • Negative Control: DMSO only.

  • Threshold: Hits are defined as kinases with POC < 35%.

Protocol B: Cellular Thermal Shift Assay (CETSA) (Tier 3)

Validating target engagement in the presence of physiological ATP.

Principle: Ligand binding stabilizes proteins thermally. We measure the shift in aggregation temperature (


) of the kinase in the presence of the indolinone.

Workflow:

  • Treatment: Treat live cells (e.g., Jurkat or A549) with Indolinone (at EC90 concentration) or DMSO for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge:

    • Aliquot lysate into PCR tubes.

    • Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.

    • Cool immediately to 25°C.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Detection:

    • Analyze the supernatant (soluble fraction) via Western Blot using specific antibodies for the target kinase (e.g., VEGFR2, PDGFR).

  • Data Analysis:

    • Plot normalized band intensity vs. Temperature.

    • Calculate

      
       (Shift in melting temperature).
      
    • Success Criterion: A shift of >2°C indicates significant intracellular binding.

Part 4: Data Interpretation & SAR

Generating data is easy; interpreting it requires statistical rigor. For indolinones, which are often "dirty" drugs, we use the Gini Coefficient rather than simple hit counting.

4.1 Quantitative Metrics
MetricFormula/DefinitionApplication
Selectivity Score (S-score)

Quick snapshot.

is standard. High S-score = Promiscuous.
Gini Coefficient Statistical measure of distribution inequality (0 to 1).Preferred. A Gini of 0.7+ indicates high selectivity (compound hits very few targets potently). A Gini < 0.4 indicates pan-inhibition.
Entropy Score Information theory-based distribution.Useful for comparing different scaffolds.
4.2 Structural Activity Relationship (SAR) Loop

When analyzing the data, map the off-targets back to the Gatekeeper residue.

  • Scenario: Your indolinone inhibits VEGFR2 (Target) but also EGFR (Off-target).

  • Analysis: VEGFR2 has a Valine gatekeeper (small). EGFR has a Threonine gatekeeper (larger).

  • Action: Increase the steric bulk of the C-3 or C-5 substituent to clash with the Threonine gatekeeper of EGFR, thereby improving selectivity for VEGFR2.

References
  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466–4480. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

Sources

From Raw Reads to Biological Insight: Advanced Data Analysis Strategies in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In modern drug discovery, the bottleneck has shifted from data generation to data interpretation. We no longer struggle to sequence a genome or screen a million compounds; we struggle to extract causality from the resulting petabytes of noise. As Senior Application Scientists, our role is not merely to run algorithms but to construct self-validating analytical frameworks that withstand scrutiny.

This guide moves beyond basic statistical significance. It focuses on the three critical stages of the analytical pipeline: Quality Control (QC) , High-Dimensional Visualization , and Multi-Omics Integration . We prioritize robust, non-linear methodologies that reflect the complexity of biological systems.

Part 1: Statistical Quality Control – The Foundation

Objective: Establish a self-validating system for High-Content Screening (HCS).

Before any biological interpretation can occur, technical noise must be rigorously separated from biological signal. In High-Throughput Screening (HTS) and High-Content Screening (HCS), the Z-factor (


)  remains the gold standard for assay robustness.
The Mechanic: Why Z-Factor?

Unlike the Signal-to-Noise (S/N) ratio, which ignores data spread, the Z-factor accounts for both the dynamic range (difference in means) and the variability (standard deviations) of the controls. It quantifies the "separation band" between positive and negative controls.[1][2]

Formula:



  • 
     : Standard Deviation[2][3]
    
  • 
     : Mean[2]
    
  • 
     : Positive/Negative Controls
    
Protocol: Robust HCS Quality Control Workflow
  • Plate Normalization: Apply "Percent of Control" (POC) normalization to remove plate-to-plate variability.

    • Equation:

      
      
      
  • Spatial Correction: Use B-score normalization if edge effects (evaporation/thermal gradients) are detected.

  • Z-Factor Calculation: Calculate

    
     per plate.
    
    • 
       : Excellent assay.[1][3] Proceed to hit selection.
      
    • 
       : Marginal.[1] Acceptable for complex phenotypic screens (e.g., organoids) but requires secondary validation.
      
    • 
       : Fail. The signal overlaps with the noise. Do not analyze; optimize the assay.
      
Visualization: QC Logic Flow

QC_Workflow RawData Raw HCS Data (Fluorescence Units) Norm Normalization (POC / B-Score) RawData->Norm CalcZ Calculate Z-Factor Norm->CalcZ Decision Z' Threshold Check CalcZ->Decision Pass PASS (Z' > 0.5) Decision->Pass Excellent Separation Marginal MARGINAL (0 < Z' < 0.5) Decision->Marginal Noisy/Complex Fail FAIL (Z' < 0) Decision->Fail Signal Overlap Action1 Hit Selection (Strict Cutoff) Pass->Action1 Action2 Hit Selection (Replicate Validation) Marginal->Action2 Action3 Optimize Assay (Re-run) Fail->Action3

Figure 1: Decision logic for High-Content Screening Quality Control based on Z-factor metrics.

Part 2: High-Dimensional Visualization

Objective: Overcome the "Curse of Dimensionality" in single-cell transcriptomics (scRNA-seq).

When analyzing scRNA-seq data (20,000+ genes per cell), linear reduction (PCA) often fails to capture non-linear biological trajectories, such as cell differentiation. While t-SNE was the historical standard, UMAP (Uniform Manifold Approximation and Projection) has superseded it for drug discovery applications.

Technical Comparison: UMAP vs. t-SNE

The critical advantage of UMAP is its preservation of global structure .[4][5][6][7] In a t-SNE plot, the distance between two distinct clusters is meaningless.[4] In a UMAP plot, the distance correlates with biological relatedness, allowing for the inference of developmental lineages.

Featuret-SNE (t-Distributed Stochastic Neighbor Embedding)UMAP (Uniform Manifold Approximation and Projection)
Global Structure Poor (Preserves local neighborhoods only)Excellent (Preserves global topology)
Speed Slow (

)
Fast (Scalable to millions of cells)
Initialization Random (Stochastic results)Laplacian Eigenmaps (Deterministic consistency)
Use Case Discrete clustering (Cell typing)Trajectory Analysis (differentiation, dose-response)
Protocol: Dimensionality Reduction Pipeline
  • Feature Selection: Identify the top 2,000 Highly Variable Genes (HVGs) to reduce noise.

  • PCA Initialization: Reduce dimensions to ~50 Principal Components (PCs) to feed into UMAP.

  • UMAP Projection:

    • Parameter:n_neighbors (controls local vs. global balance). Set to 30-50 for global structure preservation.

    • Parameter:min_dist (controls tightness). Set to 0.3 for distinct clusters.

  • Cluster Annotation: Overlay expression of marker genes (e.g., CD3E for T-cells) to validate cluster identity.

Visualization: The Manifold Projection

Dimensionality_Reduction HighDim High-Dimensional Space (20,000 Genes) PCA PCA (Linear Reduction) HighDim->PCA Noise Reduction GraphConst k-Nearest Neighbor Graph Construction PCA->GraphConst Topology Learning Optimization Manifold Optimization (Cross-Entropy) GraphConst->Optimization Force Directed Layout LowDim Low-Dimensional Embedding (UMAP 2D Plot) Optimization->LowDim Global Structure Preserved

Figure 2: The computational flow from high-dimensional gene expression matrices to interpretable UMAP embeddings.

Part 3: Quantitative Pharmacology – The 4PL Model

Objective: Accurate determination of IC50/EC50 values.

In drug development, the IC50 (Half-maximal inhibitory concentration) is the primary metric of potency. Using linear regression or Excel for this calculation is scientifically invalid because biological dose-response curves are sigmoidal, not linear.

The Mechanic: 4-Parameter Logistic (4PL) Regression

The 4PL model describes the sigmoidal relationship between log-dose and response.[8] It is defined by four parameters:

  • Top: Maximum response (plateau).

  • Bottom: Minimum response (baseline).

  • Hill Slope: Steepness of the curve (indicates cooperativity).

  • IC50: The inflection point.[8][9]

Protocol: Robust Curve Fitting
  • Log-Transformation: Transform drug concentrations to

    
    .
    
  • Algorithm Selection: Use the Levenberg-Marquardt algorithm (damped least-squares) for iterative minimization of residuals. Do not use simple linear regression.

  • Constraint Application: If the "Bottom" floats below 0 (physically impossible for inhibition), constrain Bottom

    
    .
    
  • Outlier Detection: Calculate the

    
     of the fit. If 
    
    
    
    , inspect for "hook effects" (toxicity at high doses) and mask outliers using the ROUT method (
    
    
    ).
Visualization: 4PL Logic

Four_PL_Model Input Dose-Response Data Fit Levenberg-Marquardt Minimization Input->Fit Param_Top Top Plateau (Max Response) Result Potency Metric (Valid IC50) Param_Top->Result Param_Bot Bottom Plateau (Background) Param_Bot->Result Param_Slope Hill Slope (Steepness) Param_Slope->Result Param_IC50 IC50 (Inflection Point) Param_IC50->Result Fit->Param_Top Fit->Param_Bot Fit->Param_Slope Fit->Param_IC50

Figure 3: The four parameters required to mathematically describe a biological dose-response curve.

Part 4: Multi-Omics Integration

Objective: Moving from correlation to causation by linking layers of biology.

Analyzing transcriptomics (RNA) alone ignores post-translational modifications. Analyzing proteomics alone ignores regulatory drivers. Multi-Omics Factor Analysis (MOFA) is the current state-of-the-art framework for unsupervised integration of heterogeneous datasets (e.g., RNA-seq + ATAC-seq + Proteomics).

The Mechanic: Latent Factor Analysis

MOFA disentangles sources of heterogeneity (Latent Factors) that are:

  • Shared: Active across multiple omics layers (e.g., a disease driver affecting both chromatin and protein).

  • Unique: Specific to one modality (e.g., technical batch effect in RNA sequencing).

Protocol: MOFA Integration
  • Data Matching: Ensure samples are matched across modalities (e.g., same patient ID for RNA and Protein).

  • Variance Decomposition: Run MOFA to extract 10-15 latent factors.

  • Interpretation: Correlate Latent Factors with clinical metadata (e.g., "Factor 1 correlates with Drug Resistance").

  • Feature Loading: Inspect the "weights" of Factor 1 to identify which specific genes and proteins drive this resistance.

Visualization: MOFA Architecture

MOFA_Integration cluster_inputs Input Modalities cluster_factors Latent Factors (Z) RNA Transcriptomics (Matrix Y1) Factorization Matrix Factorization (Bayesian Inference) RNA->Factorization ATAC Chromatin (Matrix Y2) ATAC->Factorization Prot Proteomics (Matrix Y3) Prot->Factorization LF1 Factor 1 (Shared Biology) Factorization->LF1 LF2 Factor 2 (Technical Noise) Factorization->LF2 Downstream Biomarker Discovery & Patient Stratification LF1->Downstream

Figure 4: MOFA integrates disparate data matrices to identify shared latent factors driving biological variance.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • McInnes, L., Healy, J., & Melville, J. (2018). UMAP: Uniform Manifold Approximation and Projection for Dimension Reduction.[10] arXiv preprint.

  • Argelaguet, R., et al. (2018). Multi-Omics Factor Analysis—a framework for unsupervised integration of multi-omics data sets.[11][12][13][14] Molecular Systems Biology.

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics.

Sources

Interpreting 1H NMR spectra of 5-Hydroxy-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation of 5-Hydroxy-3,3-dimethylindolin-2-one via 1H NMR

Executive Summary

This technical guide provides a rigorous framework for the spectral interpretation of 5-Hydroxy-3,3-dimethylindolin-2-one (CAS: 123359-41-1). This molecule represents a critical scaffold in medicinal chemistry, particularly as a pharmacophore in tyrosine kinase inhibitors (e.g., Sunitinib analogs) and non-steroidal anti-inflammatory drug (NSAID) metabolites.

Accurate structural validation of this compound requires navigating specific spectral challenges: distinguishing the gem-dimethyl singlet, resolving the ABX aromatic system, and stabilizing labile protons (OH/NH) for detection. This guide synthesizes theoretical principles with practical, self-validating experimental protocols.

Part 1: Structural Logic & Spin System Analysis

To interpret the spectrum, we must first map the magnetic environment of the protons. The molecule possesses a


 plane of symmetry (on the NMR timescale) bisecting the indole ring, but the 3,3-dimethyl substitution creates a unique aliphatic signature.
Visualizing the Spin System

The following diagram illustrates the correlation between the molecular structure and the expected NMR signals.

G cluster_0 Molecular Core cluster_1 NMR Signals (1H) C3 C3 Gem-Dimethyl (Aliphatic) S_Me Singlet (6H) ~1.2 ppm C3->S_Me Free Rotation Ar Aromatic Ring (1,2,4-Trisubstituted) S_Ar ABX Pattern 6.5 - 6.8 ppm Ar->S_Ar Coupling (J) Het Heteroatoms (Labile Protons) S_Het Broad Singlets 8.0 - 10.0 ppm Het->S_Het H-Bonding (Solvent Dependent)

Caption: Correlation map linking structural moieties to specific 1H NMR spectral regions.

Part 2: Experimental Protocol (Self-Validating)

The visibility of the hydroxyl (-OH) and amide (-NH) protons is the primary failure point in analyzing this molecule. Protons exchanging rapidly with water in the solvent will broaden into the baseline or disappear.

Protocol: "Dry-Run" Sample Preparation

Objective: Maximize resolution of labile protons and eliminate water suppression artifacts.

  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3.

    • Causality: DMSO acts as a hydrogen bond acceptor, slowing the exchange rate of the phenolic -OH and amide -NH protons, sharpening their signals into distinct singlets or doublets. CDCl3 often leads to broad, invisible peaks due to rapid exchange.

  • Desiccation: Ensure the NMR tube and sample are strictly dry.

    • Validation: If a water peak appears at 3.33 ppm (in DMSO) and is broad, exchange is occurring. A sharp water peak indicates a "dry" system where OH/NH signals will be reliable.

  • Acquisition Parameters:

    • Pulse Angle: 30° (to prevent saturation of slow-relaxing quaternary carbons if running 13C).

    • Relaxation Delay (d1): ≥ 2.0 seconds (ensure full integration of the methyl singlet).

    • Scans (ns): 16 (sufficient for >5 mg sample).

Part 3: Detailed Spectral Assignment

The following data assumes a solution in DMSO-d6 at 298 K.

Table 1: Chemical Shift Assignments
RegionProtonsChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
Aliphatic 2 x CH

1.18 - 1.25 Singlet (s)6H-Gem-dimethyl: Equivalent due to free rotation; shielded by aliphatic environment.
Aromatic Ar-H66.58 - 6.65 dd1H

Hz

Hz
Ortho to OH: Electron-rich position; shielded. Coupled to H7 and H4.
Aromatic Ar-H46.68 - 6.75 d1H

Hz
Meta to OH: Ortho to C3. Small meta-coupling to H6 visible.
Aromatic Ar-H76.75 - 6.85 d1H

Hz
Ortho to NH: Least shielded aromatic proton due to proximity to the lactam ring.
Heteroatom Phenolic OH8.80 - 9.10 s (br)1H-5-OH: Highly sensitive to concentration/temp. Disappears with D

O shake.
Heteroatom Amide NH10.00 - 10.20 s (br)1H-Lactam NH: Downfield due to amide anisotropy and H-bonding.
Mechanistic Analysis of the Aromatic Region (ABX System)

The aromatic ring is a 1,2,4-trisubstituted system. The 5-hydroxy group is a strong Electron Donating Group (EDG), which increases electron density at the ortho (H4, H6) and para (C7a) positions.

  • H6 (Doublet of Doublets): Located between the OH and H7. It feels the strong shielding of the ortho-OH. It splits into a large doublet (coupling with H7) and a small doublet (coupling with H4).

  • H4 (Doublet): Located at the "top" of the ring (C4), ortho to the gem-dimethyl C3. It is meta to the OH group. While usually meta-protons are less shielded, the overall electron richness of the ring keeps this upfield relative to benzene.

  • H7 (Doublet): Located adjacent to the lactam nitrogen. This position is less influenced by the OH shielding cone and is often the most downfield aromatic signal.

Validation Workflow: The D2O Shake

To confirm the identity of the peaks at ~9.0 ppm and ~10.1 ppm:

  • Acquire the standard spectrum in DMSO-d6.

  • Add 1-2 drops of D

    
    O to the NMR tube.
    
  • Shake and re-acquire.

  • Result: The peaks at 9.0 and 10.1 ppm will vanish (exchange with Deuterium), while the aromatic and methyl signals remain unchanged. This confirms they are OH and NH.

Part 4: Advanced Verification (2D NMR Logic)

For definitive proof of structure, specifically to distinguish H4 from H6, utilize NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY Me Methyl Group (1.2 ppm) H4 H4 Aromatic (~6.7 ppm) Me->H4 Strong NOE (Spatial Proximity) H6 H6 Aromatic (~6.6 ppm) H4->H6 No NOE (Too distant) H7 H7 Aromatic (~6.8 ppm) H6->H7 Strong NOE (Ortho) NH Amide NH (~10.1 ppm) NH->H7 Strong NOE (Spatial Proximity)

Caption: NOESY correlations confirming regio-chemistry. The Methyl-H4 interaction is the "smoking gun" for assignment.

  • The Critical Check: The gem-dimethyl group (1.2 ppm) is spatially close to H4 . You should see a cross-peak in the NOESY spectrum between the methyl singlet and the aromatic doublet assigned to H4. If you see a correlation between Methyls and H7, the assignment is inverted (or the structure is wrong).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Ai, N., et al. (2023).[2] Solvents Influence 1H NMR Chemical Shifts and 1H and 13C NMR Spectral Assignments for Florfenicol.[2][3][4] Pharmaceutical Fronts, 5(4), e290-e298.[2] (Demonstrates DMSO vs CDCl3 exchangeable proton effects). Link

  • Porcs-Makkay, M., et al. (2008). Synthesis and 1H NMR spectroscopy of some new 3,3-dimethylindolin-2-one derivatives. Arkivoc. (Provides baseline shifts for the 3,3-dimethylindolin-2-one scaffold). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for additivity rules in trisubstituted benzenes).

Sources

Analysis of 13C NMR Chemical Shifts for Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for tryptophan derivatives, tryptamines, and a vast array of synthetic therapeutics (e.g., indomethacin, sumatriptan). However, the electron-rich nature of the indole ring—specifically the pyrrole moiety—creates unique challenges in NMR structural elucidation.

This guide provides a rigorous analysis of 13C NMR chemical shifts for substituted indoles. It moves beyond basic spectral prediction, offering a mechanistic understanding of Substituent Chemical Shift (SCS) effects, solvent-dependent variations, and a self-validating workflow for unambiguous assignment.

Part 1: The Baseline – Indole Electronic Structure & Assignments

To analyze substituted indoles, one must first establish the "ground truth" of the unsubstituted parent molecule. The indole ring consists of a benzene ring fused to a pyrrole ring. The nitrogen atom's lone pair participates in the aromatic system, creating significant electron density at C3.

Numbering and Electronic Character

The numbering system follows IUPAC standards. The nitrogen is position 1. The pyrrole double bond is between C2 and C3.[1]

  • C2 (α-carbon): Adjacent to Nitrogen (electronegative). Typically deshielded.

  • C3 (β-carbon): Enamine-like character. Highly shielded due to resonance delocalization of the nitrogen lone pair. This is the most diagnostic signal.

  • C3a/C7a: Quaternary bridgehead carbons.

Reference Chemical Shifts (CDCl3 vs. DMSO-d6)

Solvent choice critically affects chemical shifts, particularly for C2 and C7a, due to hydrogen bonding with the N-H proton. The following values are the field-standard reference points derived from Morales-Rios et al.

Carbon PositionChemical Shift (δ ppm) in CDCl3Chemical Shift (δ ppm) in DMSO-d6Electronic Environment
C2 124.7125.8Deshielded (α to N)
C3 102.2101.5Shielded (High electron density)
C3a (Bridge)127.8127.3Quaternary
C4 120.8120.5Aromatic CH
C5 122.0121.3Aromatic CH
C6 119.8119.1Aromatic CH
C7 111.1111.6Aromatic CH
C7a (Bridge)135.7136.1Quaternary (Adj. to N)

Technical Insight: Note the ~1 ppm downfield shift of C2 in DMSO-d6 compared to CDCl3. This is due to the solvent's hydrogen-bond acceptor capability engaging the N-H proton, which deshields the adjacent C2 and C7a nuclei.

Part 2: Substituent Chemical Shift (SCS) Effects

Substituting the indole ring perturbs the chemical shifts in predictable ways. Understanding these trends allows for rapid structural verification without needing full 2D assignments for every analog.

The C3 "Alpha Effect"

Substitution at C3 (common in tryptamines and gramine derivatives) drastically alters the C3 resonance.

  • Unsubstituted C3: ~102 ppm.[1][2]

  • Alkyl-substituted C3: Shifts downfield to 110–115 ppm .

  • Acyl-substituted C3 (e.g., 3-formylindole): The carbonyl withdraws electron density, but the conjugation often keeps C3 relatively shielded compared to a pure alkene, while the carbonyl carbon itself appears >185 ppm.

The C2 Substitution Trend
  • Unsubstituted C2: ~125 ppm.[1][2]

  • Alkyl-substituted C2: Shifts downfield to 135–140 ppm .

  • EWG at C2 (e.g., -COOR): Causes significant shielding at C3 (push-pull resonance) and deshielding at C2.

Benzene Ring Substitution (C4-C7)

Substituents on the benzene ring follow standard aromatic SCS rules (e.g., methoxy groups cause ~30 ppm downfield shift at the ipso carbon and ~14 ppm upfield shift at ortho positions).

  • 5-Methoxyindole: C5 shifts to ~154 ppm (O-C bond). C4 and C6 are shielded (upfield shift).

  • 5-Haloindoles: Fluorine coupling (

    
     Hz) is diagnostic. Chlorine causes distinct isotope patterns in MS but subtle shielding in NMR.
    

Part 3: Advanced Assignment Strategies (Workflow)

Relying solely on 1D 13C NMR is insufficient for complex indoles due to signal overlap in the 110–130 ppm region. The following workflow integrates 2D techniques to guarantee assignment accuracy.

The "Bridgehead" Challenge

The most common error in indole assignment is misidentifying C3a and C7a.

  • C7a (~136 ppm): Generally further downfield than C3a. Shows HMBC correlation to H2 and H6.[3]

  • C3a (~128 ppm): Shows HMBC correlations to H4 and H2.

Structural Elucidation Logic Flow

The following diagram outlines the decision process for assigning a substituted indole.

IndoleAssignment Start Start: Unknown Indole Derivative H1_NMR Step 1: 1H NMR Analysis Identify NH, H2, H3, and Benzenoid pattern Start->H1_NMR C13_NMR Step 2: 13C NMR (1D) Locate C2 (~125) and C3 (~102-115) H1_NMR->C13_NMR Decision_C3 Is C3 < 105 ppm? C13_NMR->Decision_C3 Unsub_C3 Likely C3-Unsubstituted (Confirm with HSQC) Decision_C3->Unsub_C3 Yes Sub_C3 Likely C3-Substituted (Check Alkyl/Acyl region) Decision_C3->Sub_C3 No HSQC Step 3: HSQC Correlate Protonated Carbons Unsub_C3->HSQC Sub_C3->HSQC HMBC Step 4: HMBC (Long Range) CRITICAL STEP HSQC->HMBC Quat_Assign Assign Quaternary C3a/C7a C7a correlates to H6/H2 C3a correlates to H4/H2 HMBC->Quat_Assign Final Final Structure Verification Quat_Assign->Final

Caption: Logic flow for the unambiguous assignment of substituted indoles, prioritizing the differentiation of C3 substitution status and quaternary bridgehead assignment via HMBC.

Part 4: Experimental Protocols

To ensure data integrity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation
  • Concentration: 20–50 mg of compound in 0.6 mL solvent is ideal for 13C detection on standard 400 MHz probes.

  • Solvent Selection:

    • CDCl3: Standard for non-polar indoles.

    • DMSO-d6: Required for polar tryptamines or if NH exchange peaks are needed. Note: DMSO is viscous; shimming is critical.

    • Acetone-d6: Good alternative if DMSO is difficult to remove later.

Acquisition Parameters (13C NMR)

Indole quaternary carbons (C3a, C7a, and substituted ipso-carbons) have long relaxation times (


). Standard parameters often saturate these signals, making them disappear.
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds (Standard is often 1.0s). This ensures quaternary carbons relax sufficiently to be detected quantitatively.

  • Spectral Width: 240 ppm (to capture carbonyls if present).

  • Scans (NS): Minimum 1024 scans for <10mg samples; 256 scans for >30mg.

HMBC Optimization

For assigning the connection between the pyrrole and benzene rings:

  • Set CNST13 (Long-range coupling constant) to 8 Hz .

  • This value is optimal for the

    
     couplings typically seen across the indole aromatic system.
    

References

  • Morales-Rios, M. S., et al. (1987).[4] "13C NMR spectroscopy of indole derivatives." Magnetic Resonance in Chemistry.

  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development.

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Structural Elucidation and Quantification of Novel Indolinone Derivatives via LC-MS/MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Indolin-2-one (oxindole) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of potent kinase inhibitors such as Sunitinib (VEGFR/PDGFR inhibitor) and Nintedanib (angiokinase inhibitor). For drug development professionals, the challenge lies not just in synthesis, but in the rapid and accurate structural characterization of these novel compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a self-validating framework for interpreting MS data of novel indolinones. It moves beyond basic spectral matching to explain the causality of fragmentation—specifically the characteristic lactam ring contraction—and provides a robust experimental protocol for rigorous validation.

The Chemical Core: Fragmentation Mechanics

To interpret the MS/MS spectrum of a novel indolinone, one must understand the behavior of the indolin-2-one core under Electrospray Ionization (ESI).

Ionization Physics

Indolinones are inherently basic due to the nitrogen in the lactam ring and, more significantly, the basic side chains (e.g., diethylamine in Sunitinib, piperazine in Nintedanib) often attached to the C3 or C5 positions.

  • Preferred Mode: ESI Positive (+).[1][2]

  • Protonation Site: While the amide nitrogen can be protonated, the highest proton affinity usually resides on the external basic side chains. If side chains are absent, protonation occurs at the carbonyl oxygen, facilitating the characteristic loss of CO.

The "Fingerprint" Fragmentation Pathway

The diagnostic signature of an indolinone is the cleavage of the lactam ring.

  • Neutral Loss of CO (28 Da): The most reliable "fingerprint" for the indolin-2-one core is the extrusion of carbon monoxide (CO) from the lactam ring. This results in a ring contraction from a 6-membered to a 5-membered ring system.

  • Loss of Side Chains: Before core fragmentation, labile side chains (e.g., Mannich bases) will fragment. For Sunitinib, this is the loss of the diethylaminoethyl group.

  • Ring Expansion/Contraction: High-energy collisions can force the pyrrole ring to undergo HCN loss (27 Da) after the initial CO loss.

Visualizing the Fragmentation Logic

The following diagram illustrates the hierarchical fragmentation pathway used to confirm the indolinone scaffold.

IndolinoneFragmentation Figure 1: Hierarchical fragmentation pathway for structural confirmation of indolinone derivatives. Parent Precursor Ion [M+H]+ (Indolin-2-one Core) SideChainLoss Primary Product Ion (Loss of Basic Side Chain) Parent->SideChainLoss Low CE (10-20 eV) Cleavage of labile amine chains CoreFrag Core Fragment [M+H - SideChain]+ SideChainLoss->CoreFrag RingContraction Ring Contraction (Neutral Loss of CO, -28 Da) CoreFrag->RingContraction Med CE (25-35 eV) Lactam ring cleavage SecFrag Secondary Scaffolds (Loss of HCN, -27 Da) RingContraction->SecFrag High CE (>40 eV) Pyrrole fragmentation

Experimental Workflow: From Sample to Spectrum

Reliable data requires a controlled environment. The following protocol is designed to minimize matrix effects while maximizing ionization efficiency for hydrophobic kinase inhibitors.

Sample Preparation[1][3][4]
  • Method: Protein Precipitation (PPT) is preferred over SPE for early-stage discovery due to higher recovery of diverse analogs.

  • Protocol:

    • Aliquot 50 µL plasma/media.

    • Add 150 µL acetonitrile containing Internal Standard (e.g., Sunitinib-d10).

    • Vortex (2 min) and Centrifuge (10,000 g, 5 min).

    • Inject supernatant directly.

    • Why: Acetonitrile provides cleaner precipitation than methanol for hydrophobic indolinones, reducing phospholipid suppression.

LC-MS/MS Parameters

Chromatography (LC):

  • Column: C18 Charged Surface Hybrid (CSH) or HSS T3.

    • Reasoning: Indolinones are often basic; CSH columns provide better peak shape under acidic conditions by minimizing secondary interactions with silanols.

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][4]

    • Note: Avoid ammonium acetate if maximizing sensitivity for the [M+H]+ ion is critical, as it can suppress ionization slightly compared to pure formic acid.

Mass Spectrometry (MS):

  • Source: ESI Positive.[1][5][6]

  • Acquisition Mode:

    • Discovery: Data-Dependent Acquisition (DDA) or Stepped NCE (Normalized Collision Energy).

    • Quantification: MRM (Multiple Reaction Monitoring).[1]

  • Stepped NCE: Use energies of 20, 35, and 50 eV in a single scan.

    • Causality: Low energy reveals the molecular ion; high energy reveals the core "fingerprint" (CO loss).

Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Optimized LC-MS/MS workflow for indolinone analysis. Sample Sample Prep (PPT with ACN) LC UHPLC Separation (C18 CSH, Acidic pH) Sample->LC Ionization ESI (+) Source (Protonation) LC->Ionization MS1 Q1 Filter (Select Parent [M+H]+) Ionization->MS1 CID Collision Cell (Stepped NCE) MS1->CID MS2 Q3/TOF Detection (Fragment Analysis) CID->MS2

Interpretation Logic: Decoding the Data

When analyzing a novel compound, use this deductive logic to confirm the structure.

Diagnostic Table: Common Neutral Losses

Use this table to map the side chains attached to your indolinone core.

Neutral Loss (Da)InterpretationStructural Feature
28.00 Loss of CO Indolin-2-one Core (Lactam ring)
27.00 Loss of HCNPyrrole ring cleavage (High Energy)
17.03 Loss of NH3Primary Amide / Amine
44.05 Loss of C2H4OEthylene oxide side chain
73.08 Loss of DiethylamineSunitinib-like side chain
113.08 Fragment Ion (m/z)N-methylpiperazine (Nintedanib-like)
Step-by-Step Elucidation
  • Isotope Check: Verify the presence of Halogens. Many indolinones (like Sunitinib) contain Fluorine (mass defect) or Chlorine/Bromine (distinct isotopic patterns).

    • Action: Check the A+1 and A+2 peaks. A 3:1 ratio at A+2 indicates Chlorine.

  • The "28" Rule: Look for the [M+H - 28]+ peak.

    • Validation: If this peak is absent at medium collision energy, the core may not be an oxidole, or the side-chain fragmentation is suppressing the core fragmentation. Increase collision energy.

  • Metabolite Differentiation:

    • N-Oxides: Show a characteristic loss of 16 Da or an [M+16] parent that reverts to the drug's fragment pattern.

    • Des-ethyl/methyl: Mass shift of -28 or -14 Da, but the core fragments (CO loss) remain identical.

Validation & Quality Control (E-E-A-T)

To ensure your data is authoritative, every assay must be self-validating.

Linearity & Range
  • Standard: 6 non-zero calibration standards.

  • Acceptance: r² > 0.99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).

  • Reference: FDA Bioanalytical Method Validation Guidelines [1].

Matrix Effect Assessment

Indolinones are hydrophobic and elute late, often overlapping with phospholipids.

  • Protocol: Compare the peak area of the analyte spiked into extracted blank plasma (post-extraction spike) vs. analyte in pure solvent.

  • Calculation: Matrix Factor (MF) = Area_PostSpike / Area_Solvent.

  • Target: MF between 0.85 and 1.15. If MF < 0.8, significant suppression is occurring; switch to Liquid-Liquid Extraction (LLE) using TBME [2].

Stability

Indolinones can undergo E/Z isomerization under light exposure.

  • Critical Step: Perform all sample prep under yellow light or low light.

  • Validation: Assess autosampler stability (24h) to ensure the ratio of isomers remains constant or that the method resolves/merges them consistently [3].

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Li, Q., et al. (2023).[7][8] "An Optimized LC-MS/MS Method for Quantification of Sunitinib and N-Desethyl Sunitinib in Human Plasma". Therapeutic Drug Monitoring, 45(6), 817-822. Retrieved from [Link]

  • Dhiman, V., et al. (2021).[9] "Characterization of stress degradation products of nintedanib by UPLC, UHPLC-Q-TOF/MS/MS and NMR". Journal of Pharmaceutical and Biomedical Analysis, 199, 114037. Retrieved from [Link]

  • ResearchGate. (2005). "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives". Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Correlating Molecular Docking Scores with In Vitro Activity for Indolin-2-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indolin-2-one (oxindole) scaffold is a privileged structure in kinase inhibitor discovery, serving as the core for approved drugs like Sunitinib and Nintedanib . However, a persistent bottleneck in the development of these derivatives is the "scoring gap"—the frequent disconnect between predicted molecular docking scores (binding affinity in kcal/mol) and actual in vitro biological activity (


 or 

).

This guide provides a rigorous, self-validating workflow to bridge this gap. It moves beyond standard rigid-receptor docking, integrating MM-GBSA rescoring , induced-fit protocols , and kinetic solubility correction to align computational predictions with benchtop results.

Part 1: The Indolin-2-one Scaffold & Target Landscape

Structural Basis of Activity

The indolin-2-one core functions as a bioisostere of the adenine ring of ATP. Its efficacy relies on a specific hydrogen-bonding network within the kinase hinge region .

  • Donor/Acceptor Pair: The lactam NH (donor) and carbonyl oxygen (acceptor) at positions 1 and 2 typically form a bidentate H-bond with the backbone residues of the kinase hinge (e.g., Glu917/Cys919 in VEGFR2 ).

  • Tautomeric Sensitivity: The 2-oxindole system can exist in lactam (keto) and lactim (enol) forms. The lactam form is predominantly responsible for kinase inhibition, yet many chemical libraries fail to explicitly enumerate this, leading to docking artifacts.

Primary Targets

While versatile, this guide focuses on Receptor Tyrosine Kinases (RTKs) , specifically VEGFR2 (KDR) and FGFR , where the correlation challenge is most documented.

TargetPDB Code (Reference)Key Hinge ResiduesReference Inhibitor
VEGFR2 4AGD / 3WZEGlu917, Cys919Sunitinib
FGFR1 1AGWGlu562, Ala564SU5402
Aurora B 4AF3Glu161, Ala163Hesperadin
CDK2 1MEHGlu81, Leu83Indirubin

Part 2: Advanced Computational Workflow (In Silico)

Standard docking often yields false positives because it neglects solvation penalties and protein flexibility. The following protocol corrects for these factors.

Protocol A: Tautomer-Specific Ligand Preparation
  • Objective: Generate the bioactive conformer.

  • Step 1: Desalt and neutralize structures.

  • Step 2: Generate tautomers at pH 7.4

    
     1.0. Critical:  Enforce the lactam tautomer for the indolinone core.
    
  • Step 3: Generate stereoisomers (max 32 per ligand) if chiral centers are undefined.

Protocol B: Induced-Fit Docking (IFD)

Rigid docking fails for indolin-2-ones with bulky C3-substituents (e.g., pyrrole or benzylidene groups) that require movement of the activation loop (DFG-motif).

  • Grid Generation: Center the grid on the co-crystallized ligand (e.g., Sunitinib). Box size:

    
     Å.
    
  • Constraint Setup: Define a hydrogen bond constraint on the hinge region backbone NH (e.g., Cys919 in VEGFR2). This filters out "flipped" poses that are energetically favorable but biologically irrelevant.

  • Sampling: Use Glide XP (Extra Precision) or AutoDock Vina with exhaustiveness = 32.

Protocol C: MM-GBSA Rescoring (The Correlation Bridge)

Docking scores are heuristic. MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) calculates the free energy of binding (


) by including solvent effects, which is the primary driver of correlation improvement for this scaffold.
  • Equation:

    
    
    
  • Implementation:

    • Retain top 5 poses per ligand from docking.

    • Minimize the protein-ligand complex in an implicit solvent model (VSGB 2.0).

    • Calculate

      
      .[1]
      
    • Threshold: Discard compounds with

      
       kcal/mol (system dependent).
      
Workflow Visualization

Workflow Start Chemical Library (Indolin-2-ones) Prep Ligand Prep (Force Lactam Tautomer) Start->Prep Dock Docking (Glide/Vina) + Hinge Constraints Prep->Dock Filter Pose Filter (Top 5 Poses) Dock->Filter MMGBSA MM-GBSA Rescoring (Solvation Energy) Filter->MMGBSA Refinement Select Selection for Synthesis (Based on ΔGbind) MMGBSA->Select High Correlation

Figure 1: The computational cascade designed to filter false positives by enforcing tautomeric states and rescoring with solvation energy.

Part 3: Experimental Validation (In Vitro)

To build a valid correlation model, the biological data must be as robust as the computational data.

Kinase Inhibition Assay (ADP-Glo)

This assay measures the amount of ADP produced during the kinase reaction, directly correlating to activity.

  • Reagents: Recombinant VEGFR2 (human), Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP.

  • Protocol:

    • Compound Prep: Dissolve indolin-2-ones in 100% DMSO. Serial dilute (1:3) to generate an 8-point dose-response curve (start at 10

      
      M).
      
    • Incubation: Mix kinase (2 ng/well), substrate, and compound. Incubate for 60 min at RT.

    • ATP Addition: Add ATP (

      
       apparent concentration) to start reaction.
      
    • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Readout: Measure luminescence. Calculate

      
       using non-linear regression (GraphPad Prism).
      
Cell Viability Assay (MTT/SRB)

While kinase assays prove mechanism, cellular assays prove permeability.

  • Cell Lines: HUVEC (Endothelial, for VEGFR2), MCF-7 (Breast), HepG2 (Liver).

  • Note: Indolin-2-ones are often yellow/orange. Use the SRB (Sulforhodamine B) assay instead of MTT, as MTT's formazan product absorbs at 570 nm, overlapping with the intrinsic color of some indolinone derivatives, causing false negatives.

Part 4: Correlation Analysis & Troubleshooting

Statistical Methods

Do not rely solely on


. Use the Pearson Correlation Coefficient (

)
and Kendall’s Tau (

)
for ranking accuracy.
  • Convert Data: Transform

    
     to 
    
    
    
    (
    
    
    ).
  • Plot: X-axis = MM-GBSA

    
     (kcal/mol); Y-axis = Experimental 
    
    
    
    .
  • Expectation: A strong model for indolin-2-ones should yield

    
     with MM-GBSA, compared to 
    
    
    
    for raw docking scores.
Why Correlation Fails (and How to Fix It)
Failure ModeSymptomRoot CauseCorrection
The "Flat" SAR Docking scores vary, but

is constant.
Solubility limit reached.Measure thermodynamic solubility. If compound precipitates at 10

M,

is invalid.
The "False" Binder Good docking score, inactive in vitro.Missing water bridge.Run WaterMap or hydration site analysis. Indolinones often displace a conserved water; if the energy penalty is too high, binding fails.
The "Outlier" Poor docking score, highly active.Covalent binding.Check for Michael acceptors (e.g., acrylamide groups) on the indolinone C3 position. Standard docking does not handle covalent bond formation.
Correlation Logic Diagram

Correlation DockScore Raw Docking Score (Steric/Electrostatic) Corr1 Correlation A (Usually Poor: R² < 0.4) DockScore->Corr1 MMGBSA MM-GBSA Score (Solvation/Entropy) Corr2 Correlation B (Improved: R² > 0.6) MMGBSA->Corr2 ExpIC50 Experimental pIC50 (Kinase Assay) ExpIC50->Corr1 ExpIC50->Corr2 Insight Use MM-GBSA for Lead Optimization Corr2->Insight

Figure 2: Statistical logic demonstrating why MM-GBSA is the preferred metric for ranking indolin-2-one derivatives.

References

  • Indolin-2-one Derivatives: Theoretical Studies Aimed at Finding More Potent Aurora B Kinase Inhibitors. ResearchGate. [Link]

  • Design of new small molecules derived from indolin-2-one as potent TRKs inhibitors. Journal of Biomolecular Structure and Dynamics. [Link]

  • Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. [Link][2]

  • Assessing the Performance of Docking, FEP, and MM/GBSA Methods. ChemRxiv. [Link]

Sources

Predictive Potency: A Technical Guide to QSAR Modeling of Indolinone Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for developing Quantitative Structure-Activity Relationship (QSAR) models specifically for indolinone derivatives . These compounds, exemplified by the FDA-approved drug Sunitinib , are privileged scaffolds in oncology, acting primarily as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR, and KIT.

This document moves beyond generic QSAR tutorials. It addresses the specific physicochemical challenges of the indolinone scaffold—tautomerism, H-bond directionality in the hinge region, and selectivity profiles—and translates them into a self-validating computational workflow.

The Chemical Foundation: Indolinone at the Binding Site

To model activity effectively, one must understand the structural causality. The 2-indolinone (oxindole) core is not merely a spacer; it is a hydrogen-bond engine.

The ATP-Competitive Mechanism

In the ATP-binding pocket of kinases (e.g., VEGFR-2), the indolinone scaffold mimics the adenine ring of ATP.

  • Hinge Region Interaction: The amide nitrogen (N1) acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of residues like Glu917 . The carbonyl oxygen (O2) acts as a Hydrogen Bond Acceptor (HBA) from the backbone nitrogen of Cys919 .

  • Selectivity Vector (C3 Position): The C3 carbon is the primary vector for modification (often via an arylidene linker). This projects substituents into the solvent-exposed region or the hydrophobic specificity pocket, determining kinase selectivity.

Visualization of the Pharmacophore

The following diagram illustrates the critical interaction points that your QSAR descriptors must capture.

Indolinone_Pharmacophore Scaffold Indolinone Core (Oxindole) Hinge Hinge Region (Glu917 / Cys919) Scaffold->Hinge Dual H-Bond (Donor/Acceptor) C3_Sub C3-Arylidene Substituent Scaffold->C3_Sub Linker (Z/E Isomerism) Hydro_Pocket Hydrophobic Specificity Pocket C3_Sub->Hydro_Pocket Steric Fit (CoMFA Steric Field) Solvent Solvent Exposed Region C3_Sub->Solvent Solubility/ADME

Figure 1: Pharmacophoric mapping of the Indolinone scaffold within the VEGFR-2 ATP-binding pocket.

Data Curation Protocol (The Trust Layer)

A QSAR model is only as robust as its training data. For indolinones, specific curation steps are non-negotiable to prevent "activity cliffs" caused by artifacts.

Tautomer Standardization

Indolinones can exist in lactam (stable) and lactim (unstable) tautomers.

  • Protocol: Force all structures to the lactam (2-oxindole) form using standardizers (e.g., ChemAxon or RDKit MolStandardize). The lactim form rarely binds to the hinge region in the canonical mode.

Stereochemistry Handling

The C3-arylidene double bond creates E and Z isomers.

  • Critical Insight: Most kinase active sites preferentially bind the Z-isomer due to steric constraints in the ATP pocket.

  • Action: If the dataset contains undefined stereochemistry, perform a conformational search or docking study to identify the bioactive conformer (usually Z). Discard undefined structures if experimental verification is impossible.

Activity Thresholding
  • Unit Conversion: Convert all

    
     or 
    
    
    
    values to molar units and then to the negative logarithm (
    
    
    ).
  • Range Requirement: Ensure the dataset spans at least 3 logarithmic units (e.g., 10 nM to 10

    
    M). Narrow ranges lead to poor 
    
    
    
    values regardless of model quality.[1]

Modeling Methodologies

2D-QSAR: Feature Selection & Machine Learning

This approach is ideal for large datasets (>50 compounds) to identify physicochemical drivers.

  • Descriptors: Calculate topological (fingerprints), electronic (HOMO/LUMO), and constitutional descriptors.

  • Feature Selection: Use Genetic Algorithms (GA) or Recursive Feature Elimination (RFE) to remove collinear variables. For indolinones, Lipophilicity (LogP) and Topological Polar Surface Area (TPSA) are often dominant features due to the hydrophobic nature of the binding pocket.

3D-QSAR: CoMFA and CoMSIA

This is the gold standard for optimizing the C3-substituent.

  • Alignment Rule: Do not align by maximum common substructure alone. Align based on the pharmacophore (the N1-H and O2 atoms interacting with the hinge).

  • Fields:

    • CoMFA (Comparative Molecular Field Analysis): Calculates Steric (Lennard-Jones) and Electrostatic (Coulombic) fields.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): Adds Hydrophobic and H-bond donor/acceptor fields. Gaussian functions are used to avoid singularities at atomic centers.

Validation Framework: A Self-Validating System

A model is a hypothesis, not a fact. It must pass the Tropsha & Golbraikh criteria to be considered predictive.

Internal Validation (Training Set)
  • 
     (Coefficient of Determination):  Must be 
    
    
    
    .[1]
  • 
     (Leave-One-Out Cross-Validation):  Must be 
    
    
    
    .
    • Note: High

      
       is necessary but not sufficient for external predictivity.
      
External Validation (Test Set)

The dataset must be split (e.g., 80/20) using a rational division method (e.g., Kennard-Stone algorithm), not random selection, to ensure the test set covers the chemical space.

  • 
     (Predicted 
    
    
    
    ):
    Must be
    
    
    .[1]
  • Criteria:

    
     (where 
    
    
    
    is the correlation with intercept set to zero).
Applicability Domain (AD)

You must define the AD to know when the model fails. Use the Williams Plot (Standardized Residuals vs. Leverage).

  • Warning: Compounds with leverage values

    
     (warning leverage) are structurally influential and their predictions should be treated with caution, even if the residual is low.
    

Case Study Workflow: Optimizing VEGFR-2 Inhibitors

The following workflow describes a standard campaign to optimize an indolinone hit.

Workflow Visualization

QSAR_Workflow cluster_Modeling 4. Modeling Engine Data_Ingest 1. Data Ingestion (SMILES + IC50) Curation 2. Curation (Z-isomer fix, pIC50 calc) Data_Ingest->Curation Split 3. Dataset Splitting (Kennard-Stone 80:20) Curation->Split Descriptors Descriptor Calc (Dragon/PaDEL) Split->Descriptors Selection Feature Selection (Genetic Algorithm) Descriptors->Selection Build Model Building (PLS / Random Forest) Selection->Build Validation 5. Validation (Tropsha Criteria) Build->Validation Validation->Split Fail: Re-split or Re-curate Prediction 6. Lead Optimization (New Derivatives) Validation->Prediction If Q2 > 0.5 & R2_pred > 0.6

Figure 2: Step-by-step QSAR modeling workflow for Indolinone derivatives.

Experimental Protocol Summary
  • Dataset: Retrieve ~60 indolinone analogues with VEGFR-2 inhibitory activity from ChEMBL or literature (e.g., Sunitinib analogues).

  • Alignment: Superimpose all molecules onto the Sunitinib crystal structure (PDB: 4AG8) using the oxindole core.

  • Calculation: Compute steric and electrostatic fields using a 2.0 Å grid box extending 4.0 Å beyond the aligned molecules.

  • PLS Analysis: Run Partial Least Squares (PLS) regression. Extract the optimal number of components where

    
     peaks.
    
  • Contour Map Analysis:

    • Green Contours (Steric): Bulky groups here increase activity (target the hydrophobic pocket).

    • Yellow Contours (Steric): Bulky groups here decrease activity (clash with the gatekeeper residue Val916).

    • Blue Contours (Electrostatic): Electropositive groups favored (H-bond donors).

    • Red Contours (Electrostatic): Electronegative groups favored (H-bond acceptors).

Comparison of Data Metrics

MetricDescriptionAcceptable ThresholdPurpose
ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Correlation coeff. (Training)

Measures goodness of fit.[1]

Cross-validated


Measures internal robustness.

Correlation coeff. (Test)

Measures external predictive power.[1]

Modified


Penalizes models with high correlation but high error.
SEE Standard Error of EstimationMinimisedError magnitude in training.

References

  • Tropsha, A. (2010).[2] Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics. Link

  • Golbraikh, A., & Tropsha, A. (2002).[1] Beware of q2! - Journal of Molecular Graphics and Modelling. Link

  • Meng, F., et al. (2024). QSAR analysis of VEGFR-2 inhibitors based on machine learning, Topomer CoMFA and molecule docking.[3] PMC - NIH. Link

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors... (BIBF 1120). Journal of Medicinal Chemistry. Link

  • Zhang, H., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. Link

  • Cherkasov, A., et al. (2014). QSAR Modeling: Where have you been? Where are you going? Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5-Hydroxy-3,3-dimethylindolin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

5-Hydroxy-3,3-dimethylindolin-2-one is a functionalized oxindole derivative, frequently utilized as a scaffold in the synthesis of receptor tyrosine kinase inhibitors (RTKIs) and other bioactive small molecules.

While specific toxicological data for this precise isomer may be limited in public databases, its structural analogs (indolinones) are biologically active. Therefore, under the Precautionary Principle of laboratory safety, this compound must be handled as a Category 3 Potent Compound (OEB 3) until definitive toxicology proves otherwise.

Core Hazards (Inferred from Oxindole Class):
  • Inhalation: High risk. Fine organic dusts can deeply penetrate the respiratory tract.

  • Skin Contact: Moderate to High risk. Potential for transdermal absorption; oxindoles are designed to interact with intracellular targets.

  • Eye Contact: Severe Irritant. Crystalline solids can cause mechanical and chemical corneal damage.

Hierarchy of Controls & Risk Assessment

Before relying on PPE, engineering controls must be the primary defense.

Control LevelRequirement for 5-Hydroxy-3,3-dimethylindolin-2-one
Elimination/Substitution Not applicable for specific synthesis requirements.
Engineering Controls Mandatory: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.
Administrative Controls Restrict access to the handling area. Use Standard Operating Procedures (SOPs) for "Novel Organic Intermediates."
PPE Last Line of Defense: See Section 3 below.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in pure powder form or concentrated solution (>10 mM).

PPE Specification Table
Protection ZoneEquipment StandardTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color for contrast).Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile (Extended Cuff).Rationale: Nitrile offers excellent resistance to the organic solvents (DMSO, DMF) typically used to dissolve this compound. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Respiratory P100 / N95 (Context Dependent)Inside Fume Hood: No respirator required if sash is at proper height.Outside Hood (Spill/Cleaning): NIOSH-certified N95 or P100 particulate respirator.Rationale: Prevents inhalation of fine particulates during unexpected aerosolization.
Eye/Face Chemical Splash Goggles ANSI Z87.1 Impact + Splash rated.Rationale: Safety glasses are insufficient for fine powders which can bypass side shields via air currents.
Body Lab Coat + Tyvek Sleeves 100% Cotton or flame-resistant synthetic blend. Disposable Tyvek sleeves are recommended for weighing to prevent cuff contamination.Rationale: Prevents migration of trace powder to street clothes.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 5-Hydroxy-3,3-dimethylindolin-2-one State What is the Physical State? Start->State Solid Solid / Powder State->Solid Solution Liquid / Solution State->Solution Quant_Solid Quantity > 10 mg? Solid->Quant_Solid Solvent_Type Solvent: DMSO/DMF? Solution->Solvent_Type High_Risk_Solid High Risk Protocol: Fume Hood + Double Nitrile + Goggles + Tyvek Sleeves Quant_Solid->High_Risk_Solid Yes Low_Risk_Solid Standard Protocol: Fume Hood + Single Nitrile + Safety Glasses Quant_Solid->Low_Risk_Solid No Permeation_Risk Permeation Risk: Double Nitrile (Change every 15 mins) + Splash Goggles Solvent_Type->Permeation_Risk Yes (Penetrating Solvents) Std_Solvent Standard Solvent (MeOH/Water): Standard Nitrile + Safety Glasses Solvent_Type->Std_Solvent No

Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier risks.

Operational Protocols

A. Weighing & Solubilization

The most critical moment for exposure is the transfer of dry powder.

  • Preparation:

    • Place a disposable balance draft shield or "static-free" weighing funnel inside the fume hood.

    • Static Control: 5-Hydroxy-3,3-dimethylindolin-2-one is an organic solid prone to static charge. Use an ionizing gun or anti-static brush to neutralize the vessel before transfer.

  • Transfer:

    • Do not use a spatula that is too large for the vessel neck.

    • Technique: Tap the spatula gently; do not dump.

  • Solubilization:

    • Add solvent (e.g., DMSO) slowly down the side of the vial to minimize dust displacement.

    • Cap the vial immediately after solvent addition. Vortex inside the hood.

B. Emergency Spill Response

In the event of a powder spill outside the containment device:

Spill_Response Alert 1. ALERT & EVACUATE Notify nearby personnel PPE_Up 2. DON PPE N95/P100, Goggles, Double Gloves Alert->PPE_Up Contain 3. CONTAIN Cover with damp paper towels (prevents dust) PPE_Up->Contain Clean 4. CLEAN Wipe inward from periphery to center Contain->Clean Dispose 5. DISPOSE Seal in HazWaste bag Label as 'Toxic Solid' Clean->Dispose

Figure 2: Step-by-step workflow for managing dry powder spills.[1]

Waste Disposal & Deactivation

Proper disposal ensures environmental safety and regulatory compliance (RCRA).

Waste StreamClassificationDisposal Procedure
Solid Waste Hazardous Chemical WasteCollect in a dedicated solid waste container labeled "Toxic Organic Solid." Do not mix with general trash.
Liquid Waste (DMSO/DMF) Non-Halogenated OrganicIf dissolved in DMSO/DMF, segregate into "Non-Halogenated" solvent waste. Note: Label clearly with compound name; DMSO can facilitate skin absorption of dissolved toxins for waste handlers.
Contaminated PPE Hazardous DebrisGrossly contaminated gloves or wipes must be disposed of as solid hazardous waste, not regular trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R 2011.

  • PubChem. Indolin-2-one Structure and Safety Summary. (General Oxindole Safety Profile).

  • Sigma-Aldrich. Safety Data Sheet for Generic Oxindole Derivatives. (Accessed Jan 2026). [2]

Disclaimer: This guide is based on the chemical class properties of oxindoles and standard laboratory safety practices. It does not replace a site-specific Risk Assessment or the official Safety Data Sheet (SDS) provided by your specific vendor.

Sources

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